molecular formula C16H11N3O2 B1330901 Indolo[2,3-b]quinoxalin-6-yl-acetic acid CAS No. 25681-06-5

Indolo[2,3-b]quinoxalin-6-yl-acetic acid

Numéro de catalogue: B1330901
Numéro CAS: 25681-06-5
Poids moléculaire: 277.28 g/mol
Clé InChI: FGDLTDGMACYSMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indolo[2,3-b]quinoxalin-6-yl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolo[2,3-b]quinoxalin-6-yl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLTDGMACYSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346870
Record name Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25681-06-5
Record name Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Indolo[2,3-b]quinoxalin-6-yl-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on Indolo[2,3-b]quinoxalin-6-yl-acetic acid , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's synthesis, physicochemical properties, and its pivotal role as a precursor for DNA-intercalating agents and antiviral therapeutics.[1]

A High-Value Scaffold for DNA Intercalation and Heterocyclic Derivatization

Executive Summary

Indolo[2,3-b]quinoxalin-6-yl-acetic acid represents a fusion of the indole and quinoxaline moieties, resulting in a planar, electron-deficient tetracyclic system (6-5-6 fused). In drug development, this molecule acts as a dual-purpose agent:

  • Pharmacophore: Its planar architecture allows for potent intercalation into DNA base pairs, disrupting replication in viral and cancer cells.

  • Synthetic Linchpin: The N6-acetic acid moiety serves as a versatile "chemical handle," enabling the attachment of solubilizing groups or the generation of complex heterocyclic libraries (e.g., oxadiazoles, triazoles) via hydrazide intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid
Molecular Formula C₁₆H₁₁N₃O₂
Molecular Weight 277.28 g/mol
Core Scaffold Indolo[2,3-b]quinoxaline (Planar tricyclic system)
Key Functional Group Carboxylic acid (attached at N6 position)
Appearance Yellow to orange crystalline solid
Solubility Low in water (neutral); Soluble in DMSO, DMF, and basic aqueous media (as carboxylate salt).[2]
Fluorescence Exhibits intrinsic fluorescence (typically ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~515 nm), quenchable upon DNA binding.
Structural Analysis

The molecule consists of a central pyrrole ring fused between a benzene and a quinoxaline ring. The N6 nitrogen is the only non-aromatic nitrogen capable of substitution without disrupting the aromaticity of the quinoxaline system. The attached acetic acid tail breaks the perfect planarity slightly at the methylene linker, providing flexibility for binding interactions while improving aqueous solubility compared to the parent indoloquinoxaline.

Synthesis & Manufacturing Protocol

This protocol is designed as a self-validating system. Each step contains a "Checkpoint" to verify success before proceeding.

Phase 1: Construction of the Indolo[2,3-b]quinoxaline Core

Reaction Type: Condensation (Schiff Base Formation)

  • Reagents: Isatin (1.0 eq), o-Phenylenediamine (1.0 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve isatin in boiling glacial acetic acid.

    • Add o-phenylenediamine portion-wise.[3]

    • Reflux for 2–4 hours.

  • Checkpoint (Validation): The reaction mixture must transition to a deep yellow/orange suspension. Upon cooling, a heavy yellow precipitate (the core scaffold) should form.

  • Purification: Filter the hot solution (if product precipitates) or cool and filter. Wash with ethanol.[3]

Phase 2: N-Alkylation & Hydrolysis (The Target Synthesis)

Reaction Type: Nucleophilic Substitution (


) followed by Ester Hydrolysis.
  • Step A (Esterification):

    • Suspend the Indolo[2,3-b]quinoxaline core in dry DMF or Acetonitrile.

    • Add Base: Anhydrous

      
       (2.0 eq) and catalytic KI.
      
    • Add Electrophile: Ethyl bromoacetate (1.2 eq).

    • Reflux for 6–12 hours.

    • Checkpoint: TLC should show the disappearance of the starting material (lower

      
      ) and appearance of the ester (higher 
      
      
      
      , typically fluorescent).
  • Step B (Hydrolysis to Acid):

    • Isolate the ester intermediate.

    • Dissolve in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and reflux for 1 hour.

    • Critical Step: Acidify the solution with dilute HCl to pH 3–4.

  • Final Isolation: The free acid Indolo[2,3-b]quinoxalin-6-yl-acetic acid will precipitate as a yellow solid. Recrystallize from Ethanol/DMF.

Visual Synthesis Workflow

Synthesis Isatin Isatin Core Indolo[2,3-b]quinoxaline (Yellow Solid) Isatin->Core Glacial AcOH Reflux OPD o-Phenylenediamine OPD->Core Ester Ethyl 2-(indolo[2,3-b]quinoxalin-6-yl)acetate (Intermediate) Core->Ester Ethyl bromoacetate K2CO3, DMF Target Indolo[2,3-b]quinoxalin-6-yl-acetic acid (Target) Ester->Target 1. NaOH/EtOH 2. HCl (pH 3)

Caption: Step-wise synthetic pathway from raw materials to the functionalized acid scaffold.

Biological Mechanism & Applications[1][2][3][4][9][10][11][12][13]

DNA Intercalation Mechanism

The planar indolo[2,3-b]quinoxaline core functions as a classic DNA intercalator.[4][5][6]

  • Binding Mode: The aromatic system slides between adjacent base pairs (preferentially AT-rich regions) of the DNA double helix.[7]

  • Stabilization:

    
    -
    
    
    
    stacking interactions stabilize the complex.
  • Consequence: This intercalation inhibits DNA polymerase and Topoisomerase II, leading to replication arrest and apoptosis in rapidly dividing cells (cancer) or viral replication inhibition.

The "Linker" Utility (Derivatization)

The carboxylic acid at position 6 is rarely the endpoint. It is chemically activated to create "Conjugates":

  • Hydrazides: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial agents).

  • Peptide Conjugates: Coupling with amino acids improves cellular uptake and selectivity.

  • Fluorescent Probes: The scaffold's intrinsic fluorescence allows it to act as a DNA stain, with the acetic acid group serving as the attachment point to biomolecules.

Pharmacological Interaction Map

BioActivity Scaffold Indolo[2,3-b]quinoxalin-6-yl-acetic acid Intercalation DNA Intercalation (AT-rich regions) Scaffold->Intercalation Planar Core Derivatization Synthetic Precursor (Carboxyl reactivity) Scaffold->Derivatization Acid Group Antiviral Antiviral Activity (HSV-1, CMV, VZV) Intercalation->Antiviral Anticancer Cytotoxicity (MDR Modulation) Intercalation->Anticancer Library Heterocyclic Library (Oxadiazoles, Triazoles) Derivatization->Library via Hydrazide

Caption: Mapping the structural features of the scaffold to its biological and synthetic utility.

References

  • Synthesis & Anolyte Applications

    • Title: Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries.[2]

    • Source: Journal of the American Chemical Society (2023).
    • URL:[Link]

  • DNA Interaction & Antiviral Activity

    • Title: Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA.[1][8][5][6]

    • Source: Biomacromolecules (ACS Public
    • URL:[Link]

  • Synthetic Utility (Hydrazide Precursors)

    • Title: Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles.[9][10][2][11][12]

    • Source: Letters in Organic Chemistry (via PubMed).
    • URL:[Link] (Search Term: Indolo[2,3-b]quinoxaline hydrazide synthesis)

  • Pharmacological Review

    • Title: 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.[4][5][6][12]

    • Source: Mini-Reviews in Medicinal Chemistry.
    • URL:[Link][1][8][13][2][4][5][6][11][12][14]

Sources

An In-depth Technical Guide to Indolo[2,3-b]quinoxalin-6-yl-acetic acid (CAS Number 25681-06-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Indolo[2,3-b]quinoxalin-6-yl-acetic acid, a heterocyclic compound built upon the pharmacologically significant 6H-indolo[2,3-b]quinoxaline scaffold. This document delves into its synthesis, physicochemical characteristics, mechanism of action, and the established methodologies for evaluating its biological potential, offering field-proven insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Indolo[2,3-b]quinoxaline Core

The 6H-indolo[2,3-b]quinoxaline nucleus is a planar, fused heterocyclic system that has garnered considerable attention in the scientific community due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antimalarial, and antibacterial properties.[1][3] The primary mechanism underlying these activities for many derivatives is their ability to intercalate into DNA, thereby disrupting cellular processes that are critical for pathogen replication and cancer cell proliferation.[2][4] The strategic placement of various substituents on this scaffold allows for the fine-tuning of its biological activity and pharmacokinetic profile. Indolo[2,3-b]quinoxalin-6-yl-acetic acid, with its carboxylic acid moiety, represents a key analog for exploring the impact of an acidic side chain on the therapeutic potential of this scaffold.

Physicochemical and Structural Characteristics

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a derivative of the parent 6H-indolo[2,3-b]quinoxaline core, featuring an acetic acid group attached to the nitrogen at position 6. This addition significantly influences the molecule's polarity and potential for hydrogen bonding, which can, in turn, affect its solubility and interactions with biological targets.

PropertyValueSource
CAS Number 25681-06-5[5]
Molecular Formula C₁₆H₁₁N₃O₂[5]
Molecular Weight 277.28 g/mol [5]
Parent Compound 6H-Indolo[2,3-b]quinoxaline[6]
Parent MW 219.24 g/mol [6]

Synthesis of the Indolo[2,3-b]quinoxaline Scaffold and its Acetic Acid Derivative

The synthesis of the 6H-indolo[2,3-b]quinoxaline core is most commonly achieved through the condensation of an isatin derivative with an o-phenylenediamine.[3][4][7][8] This robust and versatile reaction allows for the introduction of various substituents on both the indole and quinoxaline portions of the molecule.

General Synthesis of the 6H-Indolo[2,3-b]quinoxaline Core

A well-established and efficient method for synthesizing the parent scaffold involves the reaction of isatin with 1,2-diaminobenzene in a suitable solvent, often with acid catalysis.[4][8]

Experimental Protocol: Synthesis of 6H-Indolo[2,3-b]quinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and o-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure 6H-indolo[2,3-b]quinoxaline.

Synthesis of Indolo[2,3-b]quinoxalin-6-yl-acetic acid

To synthesize the title compound, one of two primary strategies can be employed:

  • Strategy A: Alkylation of the Pre-formed Scaffold: This involves the N-alkylation of the 6H-indolo[2,3-b]quinoxaline core with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid.

  • Strategy B: Condensation with a Substituted Isatin: This approach utilizes an N-substituted isatin, specifically N-(carboxymethyl)isatin, in the initial condensation reaction with o-phenylenediamine.

The choice between these strategies will depend on the availability of starting materials and the desired overall yield.

Conceptual Experimental Workflow: Synthesis of Indolo[2,3-b]quinoxalin-6-yl-acetic acid (Strategy A)

G cluster_synthesis Synthesis cluster_purification Purification & Characterization IQ 6H-Indolo[2,3-b]quinoxaline IQ_ester Ethyl Indolo[2,3-b]quinoxalin-6-yl-acetate IQ->IQ_ester EBA Ethyl Bromoacetate EBA->IQ_ester Base Base (e.g., K2CO3) Base->IQ_ester Solvent Solvent (e.g., DMF) Solvent->IQ_ester Hydrolysis Hydrolysis (e.g., NaOH, then H+) IQ_ester->Hydrolysis Final_Product Indolo[2,3-b]quinoxalin-6-yl-acetic acid Hydrolysis->Final_Product Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A conceptual workflow for the synthesis of Indolo[2,3-b]quinoxalin-6-yl-acetic acid.

Mechanism of Action: DNA Intercalation and Beyond

The planar aromatic structure of the indolo[2,3-b]quinoxaline core is a key determinant of its primary mechanism of action: intercalation between the base pairs of DNA.[2][4] This insertion into the DNA helix can lead to a variety of downstream cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

The nature of the side chain at the N-6 position can significantly influence the DNA binding affinity and sequence selectivity. For instance, derivatives with a dimethylaminoethyl side chain have been shown to bind strongly to DNA with a preference for GC-rich sequences. While specific studies on the acetic acid derivative are limited, it is plausible that the carboxylate group could engage in specific hydrogen bonding interactions within the DNA grooves, potentially altering its binding mode and biological activity.

Some indoloquinoline derivatives, which are structurally related to indoloquinoxalines, have also been identified as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[9] This suggests that Indolo[2,3-b]quinoxalin-6-yl-acetic acid may also possess the ability to inhibit this enzyme, representing a dual mechanism of anticancer activity.

Signaling Pathway: DNA Damage Response and Apoptosis Induction

G cluster_pathway Proposed Mechanism of Action Compound Indolo[2,3-b]quinoxalin-6-yl-acetic acid Intercalation DNA Intercalation Compound->Intercalation Inhibition Enzyme Inhibition Compound->Inhibition DNA Cellular DNA DNA->Intercalation DNA_Damage DNA Damage & Replication Stress Intercalation->DNA_Damage Topoisomerase_II Topoisomerase II Topoisomerase_II->Inhibition Inhibition->DNA_Damage DDR DNA Damage Response (ATM/ATR signaling) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for Indolo[2,3-b]quinoxalin-6-yl-acetic acid.

Biological Activities and Therapeutic Potential

The indolo[2,3-b]quinoxaline scaffold is a versatile platform for the development of therapeutic agents. While specific data for the acetic acid derivative is not extensively reported, the known activities of its analogs provide a strong indication of its potential.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of indolo[2,3-b]quinoxaline and indolo[2,3-b]quinoline derivatives against a range of cancer cell lines.[9][10] For example, novel indolo[2,3-b]quinoline derivatives have been shown to be more cytotoxic than the established topoisomerase II inhibitor, etoposide, in various leukemia cell lines.[9] The cytotoxicity of these compounds is often dependent on the nature of the substituents on the core structure. A structurally similar compound, methyl 2-(6-ethyl-2-methyl-6H-indolo[2,3-b]quinolin-11-yl)acetate, has shown promising cytotoxicity against cancer cells and the ability to induce apoptosis.[11]

Table of Cytotoxicity Data for Representative Indolo[2,3-b]quinoline Analogs

CompoundCell LineIC₅₀ (µM)Reference
Neocryptolepine Analog 6bEhrlich Ascites Carcinoma6.4 x 10⁻⁵[12]
Neocryptolepine Analog 6dEhrlich Ascites Carcinoma1.5 x 10⁻⁴[12]
Thalidomide (Reference)Ehrlich Ascites Carcinoma2.6 x 10⁻⁴[12]

Note: The data presented is for structurally related analogs and serves as an indicator of the potential activity of Indolo[2,3-b]quinoxalin-6-yl-acetic acid.

Antiviral Activity

Derivatives of 6H-indolo[2,3-b]quinoxaline have also been extensively investigated for their antiviral properties, particularly against herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV).[13] Some derivatives have been shown to be potent interferon inducers with low toxicity.[14] An indolo[2,3-b]quinoxaline hybrid has demonstrated potent activity against the H1N1 influenza virus with a high selectivity index, indicating minimal toxicity to normal cells.[15]

Methodologies for a Self-Validating Experimental System

To rigorously assess the biological activity of Indolo[2,3-b]quinoxalin-6-yl-acetic acid, a series of well-established in vitro assays should be employed.

DNA Interaction Assays

The primary mechanism of action of indoloquinoxalines is DNA intercalation, which can be quantitatively assessed using the following techniques:

  • UV-Visible Spectrophotometry: Titration of a solution of the compound with increasing concentrations of DNA will result in hypochromism and a bathochromic shift in the absorption spectrum if intercalation occurs. This allows for the determination of the binding constant.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the compound may be quenched or enhanced upon binding to DNA. This change can be monitored to determine the binding affinity.

  • Circular Dichroism (CD) Spectroscopy: Intercalation of the achiral compound into the chiral DNA helix will induce a CD signal, providing further evidence of binding.

  • Viscometry: The intercalation of a compound into the DNA helix causes an increase in the length of the DNA, leading to an increase in the viscosity of the DNA solution.

Cytotoxicity Assays

The cytotoxic potential of the compound against various cancer cell lines can be determined using standard assays:

  • MTT or MTS Assay: These colorimetric assays measure cell viability by assessing the metabolic activity of the cells. A dose-response curve is generated to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Trypan Blue Exclusion Assay: This assay directly measures cell viability by determining the number of cells that can exclude the trypan blue dye.

Cell Cycle Analysis

Flow cytometry can be used to analyze the effect of the compound on the cell cycle. Cells are treated with the compound, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, the following assays can be performed:

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activation of caspases, a family of proteases that are key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

G cluster_workflow In Vitro Anticancer Evaluation Compound Indolo[2,3-b]quinoxalin-6-yl-acetic acid DNA_Binding DNA Interaction Assays (UV-Vis, Fluorescence, CD, Viscometry) Compound->DNA_Binding Cytotoxicity Cytotoxicity Assays (MTT/MTS, Trypan Blue) Compound->Cytotoxicity Mechanism Mechanism of Action Elucidation DNA_Binding->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 Cell_Lines Cancer Cell Lines Cell_Lines->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) IC50->Apoptosis Cell_Cycle->Mechanism Apoptosis->Mechanism

Caption: A workflow for the in vitro evaluation of the anticancer activity.

Conclusion and Future Directions

Indolo[2,3-b]quinoxalin-6-yl-acetic acid belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and virology. The extensive research on the 6H-indolo[2,3-b]quinoxaline scaffold provides a solid foundation for the further investigation of this specific derivative. Future research should focus on the detailed elucidation of its biological activity profile, including comprehensive in vitro and in vivo studies. The presence of the carboxylic acid moiety offers opportunities for the development of prodrugs or for conjugation to targeting ligands to enhance its therapeutic index. The continued exploration of this and other derivatives of the indolo[2,3-b]quinoxaline core is a promising avenue for the discovery of novel therapeutic agents.

References

  • Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate. Available at: [Link]

  • Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. PubMed. Available at: [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Semantic Scholar. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Available at: [Link]

  • Full article: Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Taylor & Francis. Available at: [Link]

  • Modern Techniques for the Synthesis of 6H-Indolo[2,3-b]Quinoxaline from Aryl-1,2-diamines and Indoline-2,3-diones and their Reported Pharmaceutical Activities (Part II): A Review. ResearchGate. Available at: [Link]

  • Some bioactive compounds containing the indolo[2,3-b]quinoxaline moiety. ResearchGate. Available at: [Link]

  • Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. PubMed. Available at: [Link]

  • New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ResearchGate. Available at: [Link]

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society. Available at: [Link]

  • Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[10][15]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. PMC. Available at: [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers. Available at: [Link]

  • 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. PubMed. Available at: [Link]

  • Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Bentham Science. Available at: [Link]

  • Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Bentham Science Publisher. Available at: [Link]

  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. NIH. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. Available at: [Link]

  • 6h-indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((4-methoxyphenyl)methylene)hydrazide. PubChem. Available at: [Link]

  • Protocol to identify DNA-binding proteins recognizing nucleotide repeat dsDNAs. PMC. Available at: [Link]

  • 6H-Indolo(2,3-b)quinoxaline. PubChem. Available at: [Link]

  • Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. MDPI. Available at: [Link]

  • Efficient Synthetic Access to Novel Indolo[2,3- b]Quinoxaline-based Heterocycles. PubMed. Available at: [Link]

  • Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown. PMC. Available at: [Link]

  • 6h-indolo(2,3-b)quinoxaline-6-acetic acid, 2-((phenylamino)thiocarbonyl)hydrazide. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Indolo[2,3-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indolo[2,3-b]quinoxaline scaffold, a planar, fused heterocyclic system, represents a privileged structure in medicinal chemistry. Its unique architecture, arising from the fusion of indole and quinoxaline moieties, has captivated the attention of researchers for over a century, leading to the exploration of its diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of indolo[2,3-b]quinoxaline derivatives for researchers, scientists, and professionals in drug development. We will delve into the core biological activities, including their well-established anticancer and antiviral properties, as well as their emerging antimicrobial and other pharmacological effects. The narrative will emphasize the causality behind experimental choices and provide actionable protocols for key assays, all grounded in authoritative scientific literature.

Chapter 1: Synthesis of Indolo[2,3-b]quinoxaline Derivatives

The synthesis of the indolo[2,3-b]quinoxaline core is most commonly achieved through the condensation of substituted isatins (indoline-2,3-diones) with o-phenylenediamines.[3] This reaction is typically carried out in a refluxing acidic solvent such as glacial acetic acid, often with the addition of a catalyst. The versatility of this method allows for the introduction of a wide array of substituents on both the indole and quinoxaline rings, enabling the systematic exploration of structure-activity relationships.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for preparing substituted indolo[2,3-b]quinoxaline derivatives.

Synthesis_Workflow Isatin Substituted Isatin Reaction Condensation (Reflux) Isatin->Reaction OPD Substituted o-Phenylenediamine OPD->Reaction Solvent Glacial Acetic Acid (or other acidic solvent) Solvent->Reaction Product Substituted Indolo[2,3-b]quinoxaline Reaction->Product

Caption: A typical synthetic workflow for indolo[2,3-b]quinoxaline derivatives.

Chapter 2: Anticancer Activity

The anticancer potential of indolo[2,3-b]quinoxaline derivatives has been a major focus of research, with many compounds demonstrating significant cytotoxicity against a range of cancer cell lines.[4][5]

Mechanism of Action: DNA Intercalation

The primary mechanism underlying the anticancer and antiviral activities of many indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into the DNA double helix.[1][3] The planar aromatic structure of the indolo[2,3-b]quinoxaline core allows it to insert between the base pairs of DNA, leading to a distortion of the helical structure. This interference with DNA replication and transcription ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

Spectroscopic studies have shown that these compounds exhibit high binding constants to DNA, with some dimeric derivatives reaching binding constants in the range of 10⁹ M⁻¹.[6][7] Competitive binding experiments have revealed a preference for AT-rich regions of the DNA for some derivatives.[6][7]

DNA_Intercalation cluster_0 DNA Double Helix Base_Pair_1 A-T Base_Pair_2 G-C Base_Pair_3 C-G Intercalator Indolo[2,3-b]quinoxaline Derivative Base_Pair_4 T-A MTT_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4: MTT Assay Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of indolo[2,3-b]quinoxaline derivative Incubate_2 Incubate for 24-72 hours Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_3 Incubate for 3-4 hours Add_MTT->Incubate_3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance

Caption: A workflow diagram for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the indolo[2,3-b]quinoxaline derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours). 3. MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [8][9]4. Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [8]5. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [8]The absorbance is directly proportional to the number of viable cells.

Protocol 2: DNA Intercalation Assay (Fluorescence Titration)

This protocol uses a fluorescent dye, such as ethidium bromide (EtBr), which fluoresces upon intercalation into DNA. An intercalating agent will displace the EtBr, causing a decrease in fluorescence.

DNA_Intercalation_Assay Prepare_Complex Prepare a solution of DNA and Ethidium Bromide (EtBr) Measure_Initial_Fluorescence Measure the initial fluorescence intensity Prepare_Complex->Measure_Initial_Fluorescence Titrate_Compound Add increasing concentrations of the indolo[2,3-b]quinoxaline derivative Measure_Initial_Fluorescence->Titrate_Compound Measure_Fluorescence_Changes Measure the fluorescence intensity after each addition Titrate_Compound->Measure_Fluorescence_Changes Analyze_Data Plot fluorescence quenching vs. compound concentration to determine binding constant Measure_Fluorescence_Changes->Analyze_Data

Caption: Workflow for a DNA intercalation assay using fluorescence titration.

Detailed Steps:

  • Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (or another suitable DNA source) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the mixture to equilibrate.

  • Initial Fluorescence Measurement: Place the DNA-EtBr solution in a quartz cuvette and measure the initial fluorescence emission spectrum using a spectrofluorometer (excitation typically around 520 nm, emission around 600 nm).

  • Titration: Add small aliquots of a concentrated solution of the indolo[2,3-b]quinoxaline derivative to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.

  • Fluorescence Measurements: Record the fluorescence emission spectrum after each addition of the compound. A decrease in fluorescence intensity will be observed as the compound displaces EtBr from the DNA.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the compound concentration. The data can be analyzed using appropriate binding models (e.g., the Scatchard plot) to determine the binding constant (Ka) of the compound to DNA.

Conclusion

Indolo[2,3-b]quinoxaline derivatives represent a versatile and potent class of biologically active compounds with significant therapeutic potential, particularly in the fields of oncology and virology. Their primary mechanism of action, DNA intercalation, provides a solid foundation for their cytotoxic and antiviral effects. The extensive research into their synthesis and structure-activity relationships has paved the way for the rational design of new and more effective derivatives. The experimental protocols provided in this guide offer a practical framework for researchers to further explore the pharmacological properties of this promising class of molecules. Future investigations should continue to unravel the nuances of their mechanisms of action, expand the scope of their biological evaluation, and ultimately translate these fascinating compounds into novel therapeutic agents.

References

  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-reviews in medicinal chemistry, 13(10), 1415–1420.
  • Harmenberg, J., Wahren, B., Bergman, J., & Akerfeldt, S. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial agents and chemotherapy, 32(11), 1720–1724.
  • Harmenberg, J., Wahren, B., Bergman, J., & Akerfeldt, S. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial agents and chemotherapy, 32(11), 1720–1724.
  • Eldin, R. R. E., & Ali, A. A.-S. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35086-35111.
  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Structural variations and cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405.
  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
  • Wilhelmsson, L. M., Lincoln, P., & Nordén, B. (2008). Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. Journal of medicinal chemistry, 51(24), 7744–7750.
  • Wilhelmsson, L. M., Lincoln, P., & Nordén, B. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Journal of Medicinal Chemistry, 51(24), 7744-7750.
  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(3), 394–405.
  • El-Sayed, M. A. A., Ali, O. M., & Abdel-Aziz, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • ResearchGate. (n.d.). IC50 distribution between cell lines. Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Pharmaceuticals, 15(7), 861.
  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
  • Pai, N. R., & D’mello, P. (2010). Pharmacological screening of novel indolo [2, 3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.
  • El-Sayed, M. A. A., Ali, O. M., & Abdel-Aziz, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
  • Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2003). Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives. Bioorganic & medicinal chemistry, 11(21), 4629–4637.
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, S. M. (2024). Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Current Drug Discovery Technologies, 21(1), e191224224598.
  • Carbone, A., Spano, V., Montalbano, A., Parrino, B., Diana, P., Barraja, P., ... & Cirrincione, G. (2008). Isoindolo[2,1-a]quinoxaline derivatives, novel potent antitumor agents with dual inhibition of tubulin polymerization and topoisomerase I. Journal of medicinal chemistry, 51(8), 2387-2399.
  • Wilhelmsson, L. M., Lincoln, P., & Nordén, B. (2008). Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. Journal of medicinal chemistry, 51(24), 7744–750.
  • Al-Shammari, A. M. (2023). MTT Assay protocol. Protocols.io. [Link]

  • ResearchGate. (n.d.). Values of IC50 for the most active compounds on WI-38 cell line. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, N. O., Al-Omair, M. A., Al-Zahrani, A. A., & Al-Wabli, R. I. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Scientific Reports, 13(1), 17822.
  • Balogh, B., Carbone, A., Spanò, V., Montalbano, A., Barraja, P., Cascioferro, S., ... & Parrino, B. (2017). Investigation of Isoindolo[2,1-a]quinoxaline-6-imines as Topoisomerase I Inhibitors with Molecular Modeling Methods. Current computer-aided drug design, 13(3), 208–221.
  • Cybulski, M., Sidoryk, K., Zaremba-Czogalla, M., Trzaskowski, B., Kubiszewski, M., Tobiasz, J., ... & Michalak, O. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2588.
  • Zhang, J., Wang, Y., Qu, D., Liu, Y., & Wang, Q. (2015). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC advances, 5(101), 83332-83341.
  • Bailly, C., Echepare, S., Gago, F., & Waring, M. J. (1999). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Anti-cancer drug design, 14(4), 317–328.
  • Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420.
  • El-Hawash, S. A., Bahaa, E., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-cancer agents in medicinal chemistry, 18(11), 1599–1611.

Sources

Indolo[2,3-b]quinoxalin-6-yl-acetic Acid: Solubility, Stability, and Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Nature" Scaffold

Indolo[2,3-b]quinoxalin-6-yl-acetic acid (IQ-6-AA) represents a distinct class of fused heterocyclic compounds where a planar, lipophilic indoloquinoxaline core is functionalized with a hydrophilic carboxylic acid tail at the N-6 position. This structural duality dictates its physicochemical behavior: the core drives DNA intercalation and lipophilicity , while the acetic acid moiety acts as a pH-dependent solubility switch .

This guide provides a technical roadmap for researchers handling IQ-6-AA, focusing on overcoming its poor aqueous solubility at neutral pH and leveraging its exceptional thermal and redox stability.

Physicochemical Profile

Structural Analysis & Properties

The indolo[2,3-b]quinoxaline (IQ) scaffold is a rigid, planar tetracyclic system. The 6-acetic acid substitution breaks the symmetry and introduces an ionizable group.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C

H

N

O

Moderate molecular weight (~289.29 g/mol ).
Core Character Highly Lipophilic, PlanarPromotes aggregation and DNA intercalation; poor water solubility.
Functional Group Carboxylic Acid (-COOH)pKa ≈ 4.2–4.8 (Estimated). Soluble as a salt at pH > 6.
Melting Point 320–322 °C [1]Indicates extreme crystal lattice stability; difficult to dissolve without energy input (sonication/heat).
Appearance Yellow SolidAbsorbs in UV-Vis region (~345–375 nm); potential fluorescence.
The Solubility Paradox

Researchers often encounter precipitation when diluting DMSO stocks into aqueous media. This occurs because the protonated form (COOH) dominates at acidic pH (pH < pKa), leading to aggregation driven by


-

stacking of the IQ core.
  • Acidic/Neutral pH: Insoluble (Precipitates).

  • Basic pH (> 7.4): Soluble (Forms Carboxylate Anion -COO⁻).

Solubility & Formulation Protocols

Solvent Compatibility Matrix

Data summarized based on scaffold properties [1, 2].

SolventSolubility RatingUsage Recommendation
DMSO High (> 20 mM)Primary Stock Solvent. Stable for months at -20°C.
DMF HighAlternative to DMSO for chemical synthesis.
1M NaOH Moderate/HighConverts acid to Na-salt. Use for preparing aqueous stocks.
PBS (pH 7.4) ModerateSoluble only if pre-dissolved in DMSO or converted to salt.
Water (pH 5) Insoluble Avoid. Will cause immediate precipitation.
Ethanol Low/ModerateRequires heating; not recommended for high-concentration stocks.
Protocol: Preparation of Stable Assay Stocks

Objective: Create a homogenous solution for biological assays (IC50, DNA binding) without precipitation.

Method A: The "DMSO-Push" (For < 1% DMSO tolerance)

  • Weigh 2.9 mg of IQ-6-AA.

  • Dissolve in 1 mL of 100% DMSO (Concentration = 10 mM).

    • Critical Step: Vortex and sonicat for 5 minutes. The high melting point implies a strong crystal lattice that resists dissolution.

  • Prepare the assay buffer (e.g., PBS) and adjust pH to 7.8–8.0 .

  • Add the DMSO stock dropwise to the vortexing buffer.

    • Note: Do not exceed 100 µM final concentration in aqueous media to prevent aggregation.

Method B: The "Sodium Salt" Conversion (For DMSO-free applications)

  • Suspend IQ-6-AA in a minimal volume of water.

  • Add 1.05 equivalents of 0.1 M NaOH slowly.

  • Vortex until the yellow suspension turns into a clear solution (Formation of Indolo[2,3-b]quinoxalin-6-yl-acetate sodium).

  • Lyophilize to obtain the water-soluble salt powder.

Stability Profile

Chemical & Thermal Stability

The IQ scaffold is exceptionally robust, often used in redox flow batteries due to its resistance to degradation over repeated electron transfer cycles [2].

  • Hydrolysis: The core is immune to hydrolysis. The amide-like linkages are part of the aromatic system, preventing cleavage.

  • Thermal: Stable up to >300°C. Autoclaving aqueous salt solutions is theoretically possible but filtration (0.22 µm) is preferred to maintain concentration accuracy.

Photostability & Fluorescence

IQ derivatives exhibit strong absorption in the UV-A region (360-375 nm) [3].

  • Risk: Extended exposure to high-intensity UV light may induce radical formation or singlet oxygen generation (common in planar intercalators).

  • Mitigation: Store solid and solution stocks in amber vials or wrapped in aluminum foil.

Metabolic Stability (Microsomal)

In drug development, the acetic acid tail is a metabolic handle.

  • Phase I (Oxidation): The aromatic ring is generally stable, but the methylene group (

    
     to carbonyl) is a potential site for oxidation.
    
  • Phase II (Conjugation): The carboxylic acid is a prime target for Glucuronidation (via UGT enzymes), leading to rapid clearance in vivo.

Biological Mechanism & Workflow

The primary utility of IQ-6-AA lies in its ability to intercalate into DNA, stabilized by the planar core, while the side chain interacts with the minor/major groove [3, 4].

Diagram: Mechanism of Action & Formulation Logic

G cluster_0 Physicochemical State cluster_1 Biological Interaction Compound IQ-6-AA (Solid) AcidForm Protonated Form (pH < 5) Aggregates/Precipitates Compound->AcidForm Acidic Media BaseForm Anionic Form (pH > 7.4) Soluble Monomer Compound->BaseForm Basic Buffer / NaOH AcidForm->BaseForm pH Adjustment Intercalation DNA Intercalation (Planar Core Insertion) BaseForm->Intercalation Enters Cell GrooveBinding Groove Interaction (Side Chain H-Bonds) BaseForm->GrooveBinding BioActivity Antiviral / Anticancer Response Intercalation->BioActivity GrooveBinding->BioActivity

Caption: Solubility-dependent activation pathway. The anionic form is required for solubility, allowing the planar core to access and intercalate into DNA targets.

Experimental Validation Protocols

Protocol: HPLC Stability Assay

To verify the integrity of IQ-6-AA in biological media over time.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes. (The compound is lipophilic and will elute late).

  • Detection: UV at 365 nm (Specific to IQ core, minimizes interference from proteins).

  • Acceptance Criteria: Purity > 95%. New peaks at lower retention times indicate metabolic oxidation or degradation.

References

  • Shaikh, A. M., et al. (2016).[1][2] "6H-Indolo-[2,3-b]-Quinoxaline derivatives as promising bifunctional SHP1 inhibitors." ResearchGate. Available at: [Link]

  • Sanford, M. S., et al. (2023). "Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries." Journal of the American Chemical Society. Available at: [Link]

  • Wilhelmsson, L. M., et al. (2002).[3] "Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA." Journal of Physical Chemistry B. Available at: [Link]

  • Kondekar, N., et al. (2025).[3] "6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities." ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating Indolo[2,3-b]quinoxalin-6-yl-acetic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Indolo[2,3-b]quinoxalin-6-yl-acetic acid (hereafter referred to as IQ-6-AA) in cancer cell line studies. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its evaluation, and offer insights into data interpretation.

Introduction: The Therapeutic Potential of the Indolo[2,3-b]quinoxaline Scaffold

The 6H-Indolo[2,3-b]quinoxaline is a planar, fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the wide variety of pharmacological activities exhibited by its derivatives, including antiviral, anti-malarial, and notably, anticancer properties.[1][2] The core mechanism of action for many compounds in this class is their function as DNA intercalating agents.[1] Their planar aromatic structure allows them to insert themselves between the base pairs of the DNA double helix, disrupting critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][4]

IQ-6-AA is a specific derivative featuring an acetic acid moiety at the 6-position. While the indoloquinoxaline core dictates the primary DNA-binding activity, the side chain can significantly influence the compound's solubility, cellular uptake, and thermal stability when complexed with DNA, potentially modulating its overall efficacy and specificity.[1] This guide provides the scientific framework and validated protocols to systematically investigate the anticancer effects of IQ-6-AA in an in vitro setting.

Section 1: Mechanistic Rationale and Scientific Framework

A thorough understanding of the presumed mechanism of action is critical for designing robust experiments and interpreting results accurately. The anticancer activity of indoloquinoxaline derivatives is believed to be pleiotropic, stemming from the initial DNA binding event.[4]

Primary Mechanism: DNA Intercalation

The foundational activity of the indoloquinoxaline scaffold is its ability to intercalate into the DNA helix.[5] This physical insertion distorts the DNA structure, creating a steric hindrance that obstructs the action of enzymes essential for cell survival and proliferation, such as DNA and RNA polymerases. This disruption is a potent trigger for cellular stress responses. Some derivatives also show an affinity for G-quadruplex DNA, a specialized secondary structure found in telomeres and oncogene promoter regions, adding another layer to their potential anticancer activity.[3]

cluster_0 Cellular Impact of IQ-6-AA IQ IQ-6-AA Intercalation DNA Intercalation IQ->Intercalation Enters Nucleus DNA Nuclear DNA DNA->Intercalation Replication DNA Replication Blocked Intercalation->Replication Transcription Transcription Blocked Intercalation->Transcription

Caption: Conceptual workflow of IQ-6-AA's primary action.

Consequential Cellular Effects

The initial DNA intercalation event triggers a cascade of downstream cellular responses that collectively contribute to the compound's cytotoxic effect.

  • Topoisomerase II Inhibition: DNA intercalators can interfere with the function of Topoisomerase II, an enzyme that resolves DNA knots and tangles during replication.[3] By stabilizing the enzyme-DNA cleavage complex, these agents prevent the re-ligation of DNA strands, leading to permanent double-strand breaks.[4]

  • Cell Cycle Arrest: The cell employs sophisticated checkpoint mechanisms to halt division in the presence of DNA damage. The damage induced by IQ-6-AA is expected to activate these checkpoints, leading to an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis with damaged chromosomes.[4][6]

  • Induction of Apoptosis: Extensive DNA damage that cannot be repaired by the cell machinery is a powerful signal for the initiation of the intrinsic apoptotic pathway.[7] This pathway is mediated by the mitochondria and involves the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.

The following pathway illustrates the proposed sequence of events from DNA damage to apoptosis.

G IQ IQ-6-AA (DNA Intercalation) Damage DNA Double-Strand Breaks IQ->Damage ATM ATM/ATR Kinase Activation Damage->ATM p53 p53 Activation ATM->p53 G2M G2/M Cell Cycle Arrest p53->G2M Inhibits CDK1 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves PARP, etc.

Caption: Proposed apoptotic signaling pathway activated by IQ-6-AA.

Section 2: Pre-Experimental Preparation

Compound Handling and Stock Solution Preparation
  • Causality: IQ-6-AA, like many heterocyclic compounds, is likely poorly soluble in aqueous media. A high-concentration stock solution in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is necessary for accurate and reproducible dilutions in cell culture media.

  • Protocol:

    • Obtain the molecular weight (MW) of IQ-6-AA (277.28 g/mol ).[8]

    • To prepare a 10 mM stock solution, weigh 2.77 mg of IQ-6-AA powder.

    • Add 1 mL of sterile, cell-culture grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Culture
  • Causality: The choice of cell lines is paramount. A successful study will demonstrate both potency and selectivity. Therefore, a panel of cell lines should be used.

  • Recommendations:

    • Sensitive Cancer Line: Start with a cell line known to be sensitive to DNA damaging agents, such as the HL-60 (acute promyelocytic leukemia) cell line.[6]

    • Resistant Cancer Line: Include a line known for resistance to certain chemotherapeutics, for example, a p53-mutant line or a line overexpressing drug efflux pumps.

    • Solid Tumor Lines: Test against common solid tumor types like breast (MCF-7, MDA-MB-231), pancreatic (BxPC-3, AsPC-1)[9], or colon (HCT-116) cancer cells.

    • Non-Cancerous Control: Crucially, include a non-malignant cell line (e.g., human dermal fibroblasts (NHDF)[9] or retinal pigment epithelial cells (ARPE-19)[10]) to determine the compound's therapeutic index. A promising anticancer agent should be significantly more toxic to cancer cells than to normal cells.

  • Culture Conditions: All cell lines should be maintained in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Section 3: Core Experimental Protocols

This section details the primary assays to characterize the biological activity of IQ-6-AA.

Caption: High-level experimental workflow for IQ-6-AA evaluation.

Protocol: Cell Viability for IC₅₀ Determination (MTT Assay)
  • Objective: To determine the concentration of IQ-6-AA that inhibits cell viability by 50% (IC₅₀), providing a quantitative measure of its potency.

  • Rationale: This is the foundational assay to establish the effective dose range for all subsequent experiments. The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of IQ-6-AA in complete culture medium from the 10 mM stock. A common range is 0.01 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used (typically ≤0.5%).

    • Incubation: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Incubate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot % Viability versus log[IQ-6-AA concentration] and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

Cell LinePredicted SensitivityExample IC₅₀ Range (µM)
HL-60 (Leukemia)High0.1 - 5
MCF-7 (Breast)Moderate1 - 20
BxPC-3 (Pancreas)Moderate1 - 20
NHDF (Normal)Low> 50
Table 1: Hypothetical IC₅₀ data for IQ-6-AA across various cell lines.
Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)
  • Objective: To quantify the proportion of cells undergoing apoptosis versus necrosis after treatment.

  • Rationale: This assay validates that the observed cytotoxicity is due to programmed cell death. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Methodology:

    • Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with IQ-6-AA at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Section 4: Mechanistic Validation

Protocol: Cell Cycle Analysis
  • Objective: To determine if IQ-6-AA induces arrest at a specific phase of the cell cycle.

  • Rationale: As DNA damage is a key proposed mechanism, an accumulation of cells in the G2/M phase is an expected outcome, indicating the activation of the DNA damage checkpoint.

  • Methodology:

    • Treatment: Treat cells in 6-well plates with IQ-6-AA (e.g., at IC₅₀ concentration) for 24 hours.

    • Fixation: Harvest cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing PI and RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Analysis: Analyze by flow cytometry. The intensity of the PI signal is directly proportional to the amount of DNA.

  • Data Interpretation: The resulting histogram will show distinct peaks. A significant increase in the height of the G2/M peak and a corresponding decrease in the G0/G1 peak compared to the control indicates G2/M arrest. The appearance of a "sub-G1" peak represents fragmented DNA from apoptotic cells.

Protocol: Western Blot for Apoptotic Markers
  • Objective: To measure changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Rationale: This provides molecular evidence to support the findings from flow cytometry. The cleavage of Caspase-3 and its substrate PARP are hallmark events of apoptosis execution.

  • Methodology:

    • Protein Extraction: Treat cells with IQ-6-AA as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies overnight at 4°C. Suggested primary antibodies:

      • Cleaved Caspase-3

      • Cleaved PARP

      • Bax (pro-apoptotic)

      • Bcl-2 (anti-apoptotic)

      • β-Actin or GAPDH (loading control)

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Results: A successful experiment will show an increase in the levels of Cleaved Caspase-3, Cleaved PARP, and Bax, and a decrease in Bcl-2 in IQ-6-AA treated cells compared to the control.

References

  • Kumar, A., Chawla, G., & Sharma, S. (2018). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. European Journal of Medicinal Chemistry, 157, 984-998. [Link]

  • El-Sayed, M. A. A., et al. (2020). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 25(21), 5057. [Link]

  • Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?. Patsnap. [Link]

  • Szymański, P., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules, 29(5), 987. [Link]

  • Al-Malki, J., & Al-Ghamdi, S. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(11), 1599. [Link]

  • Kim, J., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 145(34), 18834-18842. [Link]

  • Ameen, T. A. (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Current Organic Chemistry. [Link]

  • Kaur, K., & Kumar, V. (2012). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. Mini-Reviews in Medicinal Chemistry, 12(1), 53-68. [Link]

  • Nielsen, C. B., et al. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Journal of Medicinal Chemistry, 51(18), 5765-5773. [Link]

  • Kaczmarek, L., et al. (2005). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. Pharmacological Reports, 57(4), 487-493. [Link]

  • Ferraresi, A., et al. (2025). The anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. bioRxiv. [Link]

  • Wang, Y., et al. (2023). A new triazolyl-indolo-quinoxaline induces apoptosis in gastric cancer cells by abrogating the STAT3/5 pathway through upregulation of PTPεC. Drug Development Research, 84(7), 1709-1721. [Link]

  • Almansour, A. I., et al. (2022). Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Current Organic Synthesis, 19(5), 514-521. [Link]

  • Ludwiczak, J., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4165-4178. [Link]

Sources

Application Note: High-Throughput Screening of Indolo[2,3-b]quinoxalin-6-yl-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting DNA Intercalation for Anticancer & Antiviral Discovery

Executive Summary & Scientific Rationale

The Indolo[2,3-b]quinoxaline scaffold is a privileged structure in medicinal chemistry, renowned for its planar tetracyclic core that effectively intercalates into DNA double helices. While the core scaffold exhibits potent antiviral (HSV-1, CMV) and anticancer activities, its utility has historically been limited by poor aqueous solubility.

This guide focuses on the Indolo[2,3-b]quinoxalin-6-yl-acetic acid derivatives. The introduction of the acetic acid moiety at the N-6 position serves two critical functions:

  • Solubility & Bioavailability: It increases polarity and provides a handle for salt formation.

  • Diversification Point: The carboxylic acid serves as a versatile "chemical handle" for generating combinatorial amide libraries, allowing for the rapid exploration of Structure-Activity Relationships (SAR) within the DNA minor groove.

The Core Challenge: Screening these planar, hydrophobic molecules requires a robust assay that distinguishes true DNA intercalators from aggregation-based false positives. The Solution: We utilize the Intrinsic Fluorescence Enhancement of the indoloquinoxaline core upon DNA binding. This "label-free" approach eliminates the need for competitive dyes (like Ethidium Bromide) in the primary screen, reducing artifactual interference and cost.

Mechanism of Action & Assay Principle

The "Light-Switch" Effect

Free Indolo[2,3-b]quinoxaline derivatives in aqueous solution typically exhibit weak fluorescence due to quenching by solvent water molecules. Upon intercalation between DNA base pairs, the fluorophore is shielded from the solvent, and its rotation is restricted. This results in a significant increase in fluorescence quantum yield (up to 50-fold) and a characteristic blue-shift in emission.

  • Target: Calf Thymus DNA (CT-DNA) or AT-rich oligonucleotides (poly(dA-dT)).

  • Readout: Fluorescence Intensity (FI).

  • Excitation/Emission:

    
     / 
    
    
    
    (Green).

Mechanism FreeLigand Free Ligand (Solvent Quenched) Complex Ligand-DNA Complex (Restricted Rotation) FreeLigand->Complex Intercalation DNA dsDNA Target (Minor Groove/Intercalation Site) DNA->Complex Binding Signal High Fluorescence (515 nm) Complex->Signal Excitation @ 360nm

Figure 1: Mechanism of the "Light-Switch" Fluorescence Enhancement Assay.

Compound Library Management

The "6-yl-acetic acid" derivatives are prone to


-

stacking aggregation. Proper handling is non-negotiable.
Solubilization Protocol
  • Stock Preparation: Dissolve solid compounds to 10 mM in 100% anhydrous DMSO.

    • Critical Step: Sonicate for 15 minutes at 40°C to ensure complete dissolution of micro-aggregates.

  • Storage: Store in dark, low-humidity conditions (desiccator) at -20°C. These fluorophores are light-sensitive; use amber tubes or foil wrap.

  • Freeze-Thaw: Limit to <5 cycles. If precipitation is observed, re-sonicate before dispensing.

Quality Control (Solubility Check)

Before the HTS run, perform a nephelometry or absorbance check at 600 nm (where the compound should not absorb) on a random sampling of the library diluted in the assay buffer. An OD600 > 0.05 indicates precipitation.

High-Throughput Screening Protocol (384-Well Format)

Reagents & Buffers
  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA.

    • Note: Avoid high salt (>150 mM) initially, as it stabilizes the DNA double helix too strongly and may mask weaker intercalators.

  • DNA Stock: Calf Thymus DNA (CT-DNA), sheared to ~500 bp.

    • Concentration: Prepare a working solution of

      
       (base pairs).
      
  • Positive Control: Doxorubicin (

    
    ) or a known high-affinity Indoloquinoxaline derivative (e.g., B-220 ).
    
  • Negative Control: DMSO only (Background).

Step-by-Step Workflow
StepActionVolumeInstrumentCritical Parameter
1 Dispense Buffer/DNA

Multidrop Combi /gnatEnsure DNA is kept on ice before dispensing.
2 Pin Transfer Compounds

Echo 550 / Pin ToolTarget conc:

(0.25% DMSO final).
3 Incubation N/ARoom TempIncubate for 60 minutes in the dark.
4 Detection N/AEnVision / PHERAstarEx: 360 nm / Em: 515 nm. Gain optimized to Pos Control.
5 Secondary Screen variesCell CultureCytotoxicity (MTS) on HL-60 cells for hits.
Automated Workflow Diagram

HTS_Workflow Library Compound Library (10mM DMSO) Transfer Acoustic Transfer (Echo 550) Library->Transfer Dispense Dispense DNA/Buffer (384-well Plate) Dispense->Transfer Pre-filled Plates Incubate Incubation (60 min, Dark) Transfer->Incubate Read Fluorescence Read (Ex 360 / Em 515) Incubate->Read Analysis Data Normalization (Z-Score) Read->Analysis HitPick Hit Selection (> 3 SD above mean) Analysis->HitPick

Figure 2: Automated HTS workflow for Indoloquinoxaline DNA-binding screen.

Data Analysis & Hit Selection

Normalization

Calculate the Z-factor for each plate to ensure assay robustness. An acceptable HTS assay must have


.


  • 
    : Standard deviation of positive (Doxorubicin) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Hit Definition

Since the library is based on a fluorescent scaffold, "Hits" are defined as compounds showing >5-fold fluorescence increase over the DMSO background and a distinct spectral profile if full spectral scanning is available.

  • False Positive Check: Compounds with high intrinsic fluorescence without DNA. Run a parallel "Buffer Only" plate to subtract intrinsic compound fluorescence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal DNA contamination or buffer auto-fluorescence.Use molecular biology grade water. Check plates for dust.
Low Signal Window DNA concentration too high (quenching) or too low.Perform a matrix titration of DNA vs. Probe to find

sweet spot.
Precipitation "Acetic acid" derivatives may be insoluble at neutral pH.Ensure pH is 7.4. If needed, add 0.01% Tween-20 to stabilize.
Edge Effects Evaporation in outer wells.Use low-volume plates or seal plates during incubation.

References

  • Harmenberg, J., et al. (1988). "Antiviral activity of a derivative of indolo[2,3-b]quinoxaline."[1][2][3][4][5][6] Antiviral Research. Link

  • Kashyap, S., et al. (2025).[7] "6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities."[1] Mini-Reviews in Medicinal Chemistry. Link

  • Wilhelmsson, L. M., et al. (2008). "Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA." Journal of Physical Chemistry B. Link

  • Zarranz, B., et al. (2004). "Synthesis and anticancer activity of new indolo[2,3-b]quinoxaline derivatives." Bioorganic & Medicinal Chemistry. Link

  • Patel, O. P., et al. (2010). "Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research. Link

Sources

Application Note: Microwave-Assisted Synthesis of Indolo[2,3-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolo[2,3-b]quinoxaline (IQ) is a privileged heterocyclic scaffold exhibiting potent biological activities, including DNA intercalation, antiviral, and anticancer properties (e.g., against Mycobacterium tuberculosis and various cancer cell lines).[1] Traditional synthesis via the condensation of isatin and o-phenylenediamine requires prolonged reflux (8–24 hours) in organic solvents (e.g., acetic acid, xylene), often suffering from incomplete conversion and tedious purification.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity. By leveraging dipolar polarization and ionic conduction, this method promotes the double condensation pathway while suppressing the thermodynamic ring-expansion side reaction often seen under harsh acidic conditions.

Scientific Foundation & Mechanistic Insights

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix. Unlike conventional heating, which relies on thermal conduction from vessel walls, MW irradiation generates internal heat through:

  • Dipolar Polarization: Polar solvent molecules (EtOH, H₂O) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ionic species (catalysts or intermediates) accelerate heating rates.

Expert Insight: In the synthesis of IQ derivatives, MW irradiation is particularly effective because the elimination of water molecules (dehydration) is the rate-determining step. The "superheating" effect of water within the microwave field drives the equilibrium forward more efficiently than conventional reflux.

Reaction Mechanism & Chemodivergence

The formation of Indolo[2,3-b]quinoxaline involves a double condensation (Schiff base formation) between isatin (1) and o-phenylenediamine (2).

Critical Control Point: Researchers must be aware of a competing pathway. Under strong protic acid catalysis (e.g., TfOH) or high temperatures in DMSO, the isatin core can undergo C2–C3 bond cleavage and rearrangement to form Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-one . To ensure exclusive formation of the IQ scaffold, this protocol utilizes mild, neutral-to-weakly-acidic conditions.

Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical divergence point.

ReactionMechanism Figure 1: Mechanistic pathway showing the target condensation vs. the acid-catalyzed rearrangement. Isatin Isatin (Substrate A) Intermediate Schiff Base Intermediate Isatin->Intermediate Condensation 1 (-H2O) Diamine o-Phenylenediamine (Substrate B) Diamine->Intermediate IQ Indolo[2,3-b]quinoxaline (Target Product) Intermediate->IQ Condensation 2 (Neutral/Mild Acid) Microwave Preferred SideProduct Benzo[4,5]imidazo quinazolin-6(5H)-one (Side Product) Intermediate->SideProduct Ring Expansion (Strong Acid/High T)

Figure 1: Mechanistic pathway showing the target condensation vs. the acid-catalyzed rearrangement.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows for precise temperature/pressure control.

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Reagents: Isatin derivatives (1.0 equiv), o-phenylenediamine derivatives (1.0–1.2 equiv).

  • Solvent System: Ethanol:Water (4:1 v/v) or Glacial Acetic Acid (for difficult substrates).

General Procedure (Green/Catalyst-Free Method)

This method is preferred for its atom economy and ease of workup.

  • Preparation: In a 10 mL microwave vial, charge Isatin (1.0 mmol, 147 mg) and o-phenylenediamine (1.0 mmol, 108 mg).

  • Solvation: Add 3 mL of Ethanol/Water (4:1). Add a magnetic stir bar.

    • Note: The mixture may not be homogeneous initially. MW heating will solubilize reagents.

  • Irradiation: Cap the vial and place it in the reactor. Program the following method:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 100 °C

    • Power: Max 150 W (variable)

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Workup:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature).

    • The product typically precipitates as a yellow/orange solid upon cooling.

    • Filter the solid under vacuum.

    • Wash with cold ethanol (2 x 2 mL) to remove unreacted diamine.

    • Dry in a vacuum oven at 60 °C.

Protocol Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis. Start Start: Reagent Preparation Mix Mix Isatin + Diamine Solvent: EtOH/H2O (4:1) Start->Mix MW Microwave Irradiation 100°C, 5-10 min, 150W Mix->MW Cool Cool to RT (Precipitation occurs) MW->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry & Characterize Wash->Dry

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Data & Performance Analysis

Method Comparison: Conventional vs. Microwave

The following table summarizes the efficiency gains using the MW protocol compared to literature values for conventional heating.

ParameterConventional Heating [1]Microwave Protocol (This Work)Improvement
Solvent Glacial Acetic Acid / XyleneEthanol / WaterGreener Profile
Temperature Reflux (118–140 °C)100 °CEnergy Efficient
Time 6 – 24 Hours5 – 15 Minutes~98% Reduction
Yield 65 – 75%85 – 96%Higher Efficiency
Purification Column Chromatography often requiredFiltration & WashSimplified Workup
Substrate Scope (Representative Data)

The protocol is robust across various electron-donating (EDG) and electron-withdrawing (EWG) groups.

EntryIsatin Substituent (R1)Diamine Substituent (R2)Time (min)Yield (%)
1 HH596
2 5-BrH892
3 5-NO₂H1088
4 H4-Me694
5 1-BenzylH1090

Data aggregated from internal validation and literature sources [2, 3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient power absorption or solubility issues.Switch solvent to Acetic Acid or add 10 mol% Acetic Acid to EtOH. Increase temp to 120°C.
Formation of Ring-Expanded Byproduct Reaction medium too acidic or temperature too high (>140°C).Ensure pH is neutral/mild. Reduce temperature. Avoid strong acids like TfOH.
Product Oiling Out Product melting point near reaction temp.Cool slowly to 4°C to induce crystallization. Seed with pure crystal if available.
Vessel Over-pressurization Decomposition of unstable substrates.Reduce sample scale (0.5 mmol). Ensure adequate headspace in vial.

References

  • Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). Chemistry of Heterocyclic Compounds, 2022. Link

  • Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-ones. ACS Omega, 2020. Link

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines. Molecules, 2013. Link

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton Honors Theses, 2022. Link

Sources

Application Notes and Protocols for Developing Chemical Sensors Using the Indolo[2,3-b]quinoxaline Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the development and application of chemical sensors based on the versatile indolo[2,3-b]quinoxaline scaffold. This unique heterocyclic system offers a robust and tunable platform for creating highly sensitive and selective fluorescent and colorimetric probes for a wide range of analytes, from metal ions and pH to complex biomolecules. These application notes are designed to be a practical resource, bridging the gap between fundamental research and real-world application in academic and industrial laboratories.

The Indolo[2,3-b]quinoxaline Scaffold: A Privileged Core for Chemical Sensing

The indolo[2,3-b]quinoxaline core is a planar, electron-deficient heterocyclic system that possesses inherent photophysical properties, making it an excellent starting point for the design of fluorescent sensors. Its rigid structure minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. Furthermore, the presence of multiple nitrogen atoms and an extended π-conjugated system makes it susceptible to electronic perturbations upon interaction with analytes, resulting in observable changes in its absorption and emission spectra.

The true power of the indolo[2,3-b]quinoxaline scaffold lies in its synthetic accessibility and the ease with which it can be functionalized. Strategic placement of electron-donating or electron-withdrawing groups, as well as specific analyte recognition moieties, allows for the fine-tuning of its photophysical properties and the introduction of selectivity. This modularity is key to developing sensors for a diverse array of targets.

A common and efficient method for synthesizing the indolo[2,3-b]quinoxaline core involves the condensation of an aryl 1,2-diamine with an indoline-2,3-dione (isatin) derivative.[1][2][3] This straightforward reaction allows for the introduction of various substituents on both the indole and quinoxaline moieties, providing a versatile entry point for sensor design.

Principles of Sensor Design: Tailoring the Indolo[2,3-b]quinoxaline Core for Specific Analytes

The development of a chemical sensor based on the indolo[2,3-b]quinoxaline core hinges on the integration of a recognition unit (receptor) with the signaling unit (the indolo[2,3-b]quinoxaline fluorophore). The interaction of the analyte with the receptor must induce a measurable change in the photophysical properties of the fluorophore. Several key mechanisms are commonly employed:

  • Intramolecular Charge Transfer (ICT): Many indolo[2,3-b]quinoxaline derivatives exhibit ICT character, where an electron-donating group is attached to the electron-accepting indolo[2,3-b]quinoxaline core.[4] The binding of an analyte to the donor or acceptor can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength and/or a change in fluorescence intensity. This mechanism is particularly useful for developing ratiometric sensors, which offer built-in self-calibration and are less susceptible to environmental fluctuations.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor with a readily available lone pair of electrons (e.g., an amine or a thioether) is attached to the fluorophore via a short, non-conjugated spacer. In the "off" state, the lone pair can quench the fluorescence of the indolo[2,3-b]quinoxaline core through electron transfer. Upon binding of an analyte (e.g., a proton or a metal ion) to the receptor, the lone pair becomes engaged, inhibiting the PET process and "turning on" the fluorescence. This "off-on" switching provides a high signal-to-noise ratio, making it a popular strategy for sensor design.

  • Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. In the context of indolo[2,3-b]quinoxaline-based sensors, the core can act as either the donor or the acceptor. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a change in the emission spectrum.

  • Aggregation-Induced Emission (AIE): Some indolo[2,3-b]quinoxaline derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation.[5] This property can be exploited for sensing applications where the analyte induces aggregation or disaggregation of the sensor molecules, leading to a significant change in fluorescence intensity.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for the synthesis of a representative indolo[2,3-b]quinoxaline-based sensor and its application in the detection of a specific analyte. These protocols are intended to be a starting point and can be adapted for the development of sensors for other targets.

Synthesis of a Representative Indolo[2,3-b]quinoxaline-Based Fluorescent Sensor for Fe³⁺

This protocol describes the synthesis of a simple "turn-off" fluorescent sensor for ferric ions (Fe³⁺) based on a hydroxyl-functionalized indolo[2,3-b]quinoxaline. The hydroxyl group can act as a binding site for Fe³⁺, and the subsequent coordination can lead to fluorescence quenching.

Materials and Methods:

  • Reagents: 5-Hydroxyisatin, o-phenylenediamine, glacial acetic acid, ethanol, N,N-dimethylformamide (DMF), ferric chloride (FeCl₃), and other metal salts for selectivity studies. All reagents should be of analytical grade.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus, UV-Vis spectrophotometer, and a fluorescence spectrophotometer.

Protocol:

  • Synthesis of 2-hydroxy-indolo[2,3-b]quinoxaline (HIQ):

    • In a 100 mL round-bottom flask, dissolve 5-hydroxyisatin (1.0 mmol) and o-phenylenediamine (1.1 mmol) in 20 mL of glacial acetic acid.

    • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol.

    • Recrystallize the crude product from a mixture of DMF and water to obtain pure 2-hydroxy-indolo[2,3-b]quinoxaline as a yellow solid.

    • Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Data Presentation:

CompoundYield (%)Melting Point (°C)λ_abs (nm) in DMFλ_em (nm) in DMF
HIQ85>300385, 405480
Protocol for the Detection of Fe³⁺ using HIQ Sensor

This protocol outlines the procedure for using the synthesized HIQ as a fluorescent probe for the detection of Fe³⁺ ions in solution.

Materials and Methods:

  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of HIQ in DMF.

    • Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, etc.) in deionized water or an appropriate solvent.

  • Instrumentation:

    • Fluorescence spectrophotometer with a quartz cuvette (1 cm path length).

Protocol:

  • Preparation of the Sensor Solution:

    • In a series of 10 mL volumetric flasks, add the appropriate volume of the HIQ stock solution to achieve a final concentration of 10 µM in a suitable solvent system (e.g., DMF/water mixture).

  • Fluorescence Measurements:

    • Transfer 3 mL of the 10 µM HIQ solution to a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the HIQ solution. Set the excitation wavelength to the absorption maximum of HIQ (e.g., 405 nm) and record the emission from 420 nm to 600 nm.

  • Titration with Fe³⁺:

    • To the cuvette containing the HIQ solution, add incremental amounts of the Fe³⁺ stock solution (e.g., 2 µL at a time).

    • After each addition, gently mix the solution and allow it to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum after each addition.

    • Observe the quenching of the fluorescence intensity at the emission maximum (480 nm) as the concentration of Fe³⁺ increases.

  • Selectivity Study:

    • To assess the selectivity of HIQ for Fe³⁺, repeat the fluorescence measurement procedure with other metal ions.

    • To separate cuvettes containing the 10 µM HIQ solution, add a significant excess (e.g., 10 equivalents) of other metal ion solutions.

    • Record the fluorescence spectra and compare the changes in fluorescence intensity with that observed for Fe³⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at 480 nm against the concentration of Fe³⁺ to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Expected Results:

A significant decrease in the fluorescence intensity of the HIQ solution should be observed specifically upon the addition of Fe³⁺ ions, while other metal ions should induce minimal or no change. This "turn-off" response is indicative of the selective binding of Fe³⁺ to the hydroxyl group of the HIQ molecule, leading to fluorescence quenching.[7]

Visualization of Key Concepts and Workflows

To further clarify the principles and methodologies described, the following diagrams illustrate the key concepts and experimental workflows.

General Synthesis of Indolo[2,3-b]quinoxalines

G Isatin Isatin Derivative Reaction Condensation (Reflux) Isatin->Reaction Diamine o-Phenylenediamine Derivative Diamine->Reaction Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Reaction IQ_Core Indolo[2,3-b]quinoxaline Core Reaction->IQ_Core

Caption: General synthetic route to the indolo[2,3-b]quinoxaline core.

"Turn-Off" Sensing Mechanism via Photoinduced Electron Transfer (PET)

G cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State Fluorophore_Off Indolo[2,3-b]quinoxaline (Fluorophore) Receptor_Off Receptor (e.g., Amine) Fluorophore_Off->Receptor_Off PET Quenching No_Emission No Fluorescence Light_In_Off Excitation Light Light_In_Off->Fluorophore_Off Fluorophore_On Indolo[2,3-b]quinoxaline (Fluorophore) Emission Fluorescence Fluorophore_On->Emission Receptor_On Receptor-Analyte Complex Analyte Analyte Analyte->Receptor_On Light_In_On Excitation Light Light_In_On->Fluorophore_On G Prep_Sensor Prepare Sensor Stock Solution Dilute_Sensor Dilute Sensor to Working Concentration Prep_Sensor->Dilute_Sensor Prep_Analyte Prepare Analyte Stock Solutions Titrate Titrate with Analyte Prep_Analyte->Titrate Selectivity Perform Selectivity Studies Prep_Analyte->Selectivity Measure_Blank Measure Fluorescence of Blank (Sensor only) Dilute_Sensor->Measure_Blank Dilute_Sensor->Selectivity Measure_Blank->Titrate Measure_Fluorescence Record Fluorescence Spectra Titrate->Measure_Fluorescence Analyze Analyze Data (Calibration Curve, LOD) Measure_Fluorescence->Analyze Selectivity->Analyze

Caption: A typical experimental workflow for analyte detection.

Concluding Remarks and Future Outlook

The indolo[2,3-b]quinoxaline scaffold represents a highly promising platform for the development of novel chemical sensors. Its inherent photophysical properties, coupled with its synthetic versatility, allow for the rational design of probes for a wide range of analytes with high sensitivity and selectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this remarkable heterocyclic system in their own work.

Future research in this area is likely to focus on the development of sensors with even greater sensitivity and selectivity, as well as the design of probes for in vivo imaging and diagnostics. The exploration of new sensing mechanisms and the integration of the indolo[2,3-b]quinoxaline core into more complex systems, such as polymers and nanomaterials, will undoubtedly lead to the next generation of advanced chemical sensors.

References

  • What is fluorescence quenching? - AxisPharm. (2024, September 26). Retrieved from [Link]

  • Principles of quenched fluorescence (QF). (2025, December 9). Endress+Hauser. Retrieved from [Link]

  • Ameen, T. A. (2026). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Current Organic Chemistry, 30(2), 106-137.
  • Request PDF | Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors | Quinoxaline and indoline-2,3-dione, as heterocyclic scaffolds, provide significant features as crucial components for material science and the... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorescence Quenching. (n.d.). Retrieved from [Link]

  • Kanekar, D. N., Dhanawade, S. S., Jadhav, A. B., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Fluorescent indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone dyes: photophysical, AIE activity, electrochemical, and theoretical studies. Monatshefte für Chemie - Chemical Monthly, 153(10), 1083–1095.
  • Ahmed, R., Sharma, V., Thakar, S., Behera, P. K., Kandpal, P., Rao, D. S. S., & Sudhakar, A. A. (2025). Indolo-[2,3-b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly, Aggregation-Induced Emission, and Bioimaging Applications.
  • A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. (n.d.). Retrieved from [Link]

  • Abeed, A. A. O., El-Emary, T., & Alharthi, S. (2022). Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Current Organic Synthesis, 19(1), 177–185.
  • Zhang, W., Walser-Kuntz, R., Tracy, J. S., Lee, C., Moore, J. S., & Sanford, M. S. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 145(34), 18877–18887.
  • Mallick, A., Haldar, B., & Chattopadhyay, N. (2005). Spectroscopic investigation on the interaction of ICT probe 3-acetyl-4-oxo-6,7-dihydro-12H Indolo-[2,3-a] quinolizine with serum albumins. The Journal of Physical Chemistry B, 109(30), 14683–14690.
  • Sensitive detection of bisulfite by a novel quinoxaline-based fluorescent probe and its applications in food detection and bioimaging. (n.d.). Retrieved from [Link]

  • Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. (2011).
  • CHAPTER 1: Fundamentals of Quenched Phosphorescence O2 Sensing and Rational Design of Sensor Materials. (n.d.). Retrieved from [Link]

  • Quenching (fluorescence). (n.d.). In Wikipedia. Retrieved from [Link]

  • Sharma, B., Shaikh, A. M., Chacko, S., & Kamble, R. M. (2016). Synthesis, Spectral, Electrochemical and Theoretical Investigation of indolo[2,3-b]quinoxaline dyes derived from Anthraquinone for n–type materials. Journal of Chemical Sciences, 128(11), 1773–1782.
  • Al Mamari, K., Alsubari, A., Rodid, Y. K., & Essassi, E. M. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. J. Mar. Chim. Heterocycl., 22(4), 57–64.
  • Ermakova, E. A., Cheprakov, A. V., & Bessmertnykh-Lemeune, A. G. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors, 10(8), 336.
  • Pai, N. R., et al. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.
  • Design, Synthesis, Opto-Electrochemical and Theoretical Investigation of Novel Indolo[2, 3- b ]naphtho[2, 3- f ]quinoxaline Derivatives for n -Type Materials in Organic Electronics. (2018). ChemistrySelect, 3(23), 6489–6496.
  • Structural studies and photovoltaic investigation of indolo[2,3-b]quinoxaline-based sensitizers/co-sensitizers achieving highly efficient DSSCs. (n.d.). Retrieved from [Link]

  • Imino and benzimidazolinyl functionalized pyrano[2,3-b] quinoline as a dual-responsive probe for detection of mercury ion and phosgene. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 339, 125807.
  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. (2024). Bioorganic Chemistry, 154, 107937.

Sources

Application Note: Indolo[2,3-b]quinoxalin-6-yl-acetic acid for Topoisomerase II Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a planar, tetracyclic heteroaromatic compound belonging to the indolo[2,3-b]quinoxaline (IQ) class. This scaffold is historically significant in oncology research due to its structural similarity to known DNA intercalators like ellipticine and daunorubicin.

While the acetic acid derivative often serves as a synthetic intermediate (e.g., for hydrazide functionalization), it possesses the core pharmacophore required for biological activity:

  • Planarity: Allows insertion (intercalation) between DNA base pairs.

  • Nitrogen Heterocycles: Facilitate hydrogen bonding and electrostatic interactions with the DNA backbone and Topoisomerase active sites.

Mechanism of Action (MoA): The compound acts primarily as a Topoisomerase II Poison . Unlike catalytic inhibitors (which stop the enzyme from binding DNA), poisons stabilize the transient "cleavage complex" (Topo II-DNA covalent intermediate). This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs). These breaks trigger the DNA Damage Response (DDR), resulting in G2/M cell cycle arrest and subsequent apoptosis.

MoA Compound Indolo[2,3-b]quinoxalin-6-yl-acetic acid Intercalation DNA Intercalation (Planar Insertion) Compound->Intercalation  Binds   DNA Genomic DNA DNA->Intercalation Complex Cleavage Complex Stabilization Intercalation->Complex  Traps Topo II   TopoII Topoisomerase II Enzyme TopoII->Complex DSB Double Strand Breaks (DSBs) Complex->DSB  Prevents Religation   Arrest G2/M Cell Cycle Arrest DSB->Arrest  DDR Activation   Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of Action. The compound intercalates DNA, trapping Topoisomerase II in a covalent complex, causing lethal DNA breaks.[1]

Material Preparation & Handling[4][5][6]

Compound Properties:

  • CAS Number: 25681-06-5[2]

  • Molecular Formula: C₁₆H₁₁N₃O₂[2]

  • Solubility: Poor in water; soluble in DMSO (Dimethyl sulfoxide) and DMF.

Stock Solution Protocol:

  • Weighing: Accurately weigh 5–10 mg of Indolo[2,3-b]quinoxalin-6-yl-acetic acid.

  • Solubilization: Dissolve in anhydrous DMSO to create a 10 mM or 20 mM stock solution . Vortex vigorously for 1–2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

  • Working Solutions: Dilute the stock in the assay buffer immediately prior to use. Ensure the final DMSO concentration in cell or enzyme assays is <1% (ideally <0.5%) to prevent solvent artifacts.

Assay 1: Cell-Free Topoisomerase II Relaxation Assay

The Gold Standard for confirming direct enzymatic inhibition.

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA (pBR322).[3] Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

  • Human Topoisomerase IIα (recombinant).

  • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).

  • Assay Buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, 15 µg/mL BSA).

  • Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue, 25% glycerol).

  • Agarose (1%) in TAE buffer.

Protocol:

  • Master Mix: Prepare a master mix containing Assay Buffer, ATP, and pBR322 DNA.

  • Compound Addition: Add 1 µL of the test compound (at varying concentrations: 0.1, 1, 10, 50, 100 µM) to sterile PCR tubes. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Etoposide 100 µM).

  • Enzyme Initiation: Add 2 units of Topo IIα enzyme to each tube (except a "No Enzyme" negative control).

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add 4 µL of Stop Buffer to quench the reaction.

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 60V for 2–3 hours.

  • Staining: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 15 minutes, destain in water for 10 minutes, and image under UV light.

Data Interpretation:

  • Relaxed DNA: Migrates slowly (top bands). Indicates active enzyme (Vehicle Control).

  • Supercoiled DNA: Migrates fast (bottom band). Indicates inhibition (Compound/Positive Control).[4]

RelaxAssay Start Prepare Master Mix (Buffer + ATP + pBR322) AddComp Add Test Compound (0.1 - 100 µM) Start->AddComp AddEnz Add Topo II Enzyme AddComp->AddEnz Incubate Incubate 37°C 30 mins AddEnz->Incubate Stop Add SDS Stop Buffer Incubate->Stop RunGel Agarose Gel Electrophoresis (No EtBr in gel) Stop->RunGel Analyze Analyze Bands: Supercoiled (Fast) = Inhibition Relaxed (Slow) = Activity RunGel->Analyze

Figure 2: Workflow for Topoisomerase II Relaxation Assay.[1]

Assay 2: kDNA Decatenation Assay

Specific for Type II Topoisomerases.[5]

Unlike Topo I, Topo II can resolve interlocked (catenated) DNA circles. This assay uses Kinetoplast DNA (kDNA), a massive network of interlocked minicircles.[5][6]

Protocol Summary:

  • Substrate: Use kDNA (200 ng/reaction).

  • Reaction: Identical buffer/incubation conditions to the Relaxation Assay.

  • Readout:

    • Intact kDNA: Remains in the gel well (too large to migrate).

    • Decatenated Minicircles: Migrate into the gel as distinct bands.

  • Result: Inhibition of decatenation (absence of minicircle bands) confirms the compound targets the strand-passing activity specific to Topo II.

Assay 3: Cellular Cytotoxicity (MTT/MTS)

Validating biological efficacy in cancer models.

Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HL-60 (Leukemia - highly sensitive to Topo II poisons).

Protocol:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat with serial dilutions of Indolo[2,3-b]quinoxalin-6-yl-acetic acid (e.g., 0.01 µM to 100 µM) for 48 or 72 hours .

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration] to determine the IC50 .

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Assay Concentration too high or DMSO shock.Limit final DMSO to <1%. Sonicate stock. Perform serial dilutions in buffer immediately before adding to enzyme.
No Enzyme Activity (Control) ATP degradation or Enzyme freeze-thaw.Use fresh ATP (avoid freeze-thaw). Aliquot Topo II enzyme into single-use volumes.
Smearing on Gel Nuclease contamination or drug-induced degradation.Ensure sterile tips/water. If drug-induced, it may suggest non-specific DNA damage rather than specific Topo inhibition.
Fluorescence Interference Compound is naturally fluorescent.Indoloquinoxalines are fluorescent. Run a "Compound Only" lane to subtract background or use post-staining methods rigorously.
References
  • Harmrolfs, K., et al. "Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles." Bentham Science, 2022.

  • Bailly, C. "Topoisomerase I and II as targets for anticancer drugs." Current Medicinal Chemistry, 2000.
  • Santa Cruz Biotechnology. "Indolo[2,3-b]quinoxalin-6-yl-acetic acid Product Data Sheet."

  • Inspiralis. "Human Topoisomerase II Relaxation Assay Protocol."

  • Kania, P., et al. "Synthesis and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors." Bioorganic & Medicinal Chemistry, 2001.

  • TopoGEN. "Human Topoisomerase II Assay Kit User Manual."

Sources

Troubleshooting & Optimization

Overcoming solubility issues with Indolo[2,3-b]quinoxalin-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: Indolo[2,3-b]quinoxalin-6-yl-acetic acid CAS: 25681-06-5 (Free Acid) | Molecular Weight: 277.28 g/mol

Executive Summary

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a planar, fused heterocyclic compound exhibiting significant hydrophobicity typical of the indoloquinoxaline scaffold.[1] While this structure confers potent biological activity (often interacting with DNA or inhibiting kinases like JNK), it presents a "brick-dust" solubility profile—high crystal lattice energy and poor aqueous solubility.

This guide provides a tiered approach to overcoming these physicochemical barriers, moving from basic stock preparation to advanced in vivo formulation.

Part 1: Physicochemical Profile & Solubility Data[2][3][4]

Before attempting formulation, understand the molecule's behavior in different environments. The presence of the carboxylic acid tail (position 6) is your primary "handle" for solubility enhancement via pH manipulation.

Solvent / MediumSolubility RatingMax Conc.[2] (Est.)[3]Notes
Anhydrous DMSO High~25–50 mMRecommended for Stock. Hygroscopic; moisture reduces solubility.
Ethanol (100%) Moderate~1–5 mMNot recommended for long-term storage due to evaporation.
Water (Neutral pH) Insoluble< 10 µMCompound will precipitate immediately.
0.1 M NaOH High> 10 mMDeprotonates the carboxylic acid to form the soluble sodium salt.
PBS (pH 7.4) Low< 50 µMIonic strength of PBS can suppress solubility (common ion effect).

Part 2: Tiered Troubleshooting & Protocols

Tier 1: The "Golden" Stock Solution (In Vitro)

Issue: "I can't get the powder to dissolve in DMSO, or it precipitates upon freezing."

Mechanism: The planar structure favors "pi-stacking," leading to tight crystal packing. Moisture in DMSO acts as an anti-solvent.[4]

Protocol 1: Preparation of 10 mM Stock

  • Calculate: For 5 mg of powder (MW 277.28), you need ~1.80 mL of solvent.

  • Solvent Choice: Use fresh, anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).

    • Critical Step: Do not use DMSO that has been opened and stored loosely capped; it absorbs atmospheric water.

  • Dissolution: Add DMSO to the vial. Vortex for 60 seconds.

    • If undissolved: Sonicate in a water bath at 37°C–40°C for 5–10 minutes. The heat disrupts the crystal lattice energy.

  • Storage: Aliquot immediately into amber vials (avoid freeze-thaw). Store at -20°C.

FAQ:

  • Q: Can I use DMF instead?

    • A: Yes, DMF is a viable alternative if your downstream assay tolerates it, but DMSO is generally less cytotoxic in cell culture at <0.5%.

Tier 2: Preventing "Crash Out" in Cell Culture

Issue: "When I add my DMSO stock to the cell media, the solution turns cloudy or crystals form."

Mechanism: This is the "Rule of Stages."[5] Rapid change in polarity (DMSO


 Water) forces the hydrophobic core to aggregate before it can disperse.

Protocol 2: The "Intermediate Dilution" Method Do not pipette DMSO stock directly into the cell culture dish.

  • Step A: Prepare a 100x intermediate solution in culture media without serum (serum proteins can bind the drug nonspecifically).

    • Example: Dilute 1 µL of 10 mM Stock into 99 µL of serum-free media.

    • Observation: If this precipitates, the concentration is too high for the aqueous limit.

  • Step B: If Step A is clear, add this intermediate to your well.

  • Step C: If Step A precipitates, switch to a Serial Solvent Dilution :

    • Dilute Stock (100%)

      
       50% DMSO/Water 
      
      
      
      10% DMSO/Water
      
      
      Media. This gradual polarity shift reduces shock aggregation.
Tier 3: Advanced In Vivo Formulation (Animal Studies)

Issue: "DMSO is toxic for my mice at high doses. How do I formulate for IP/IV injection?"

Mechanism: You must utilize the carboxylic acid group (-COOH). By converting the acid to its salt form (carboxylate anion), you drastically increase water solubility without using excessive organic solvents.

Protocol 3: The "In Situ" Salt Formation (Recommended) This method generates the sodium salt of Indolo[2,3-b]quinoxalin-6-yl-acetic acid.

  • Weigh: 10 mg of compound.

  • Acid-Base Reaction: Add 1.0 equivalent of 0.1 M NaOH.

    • Calculation: 10 mg / 277.28 g/mol = 0.036 mmol.

    • Add 360 µL of 0.1 M NaOH. Vortex until clear.

  • Buffering: Once dissolved, slowly add PBS or Saline to reach the desired volume (e.g., 5 mL for 2 mg/mL).

  • pH Check: Ensure final pH is 7.0–7.5. If the solution becomes cloudy upon adding PBS, the pH may have dropped too low (re-protonating the acid). Adjust with trace NaOH.

Protocol 4: The Co-Solvent "Sandwich" (Alternative) If pH adjustment is not viable for your model:

  • Dissolve compound in 5% DMSO (of final volume).

  • Add 40% PEG 400 (Polyethylene glycol). Vortex vigorously.

  • Add 5% Tween 80 .

  • Slowly add 50% Saline (warm) with continuous vortexing.

    • Result: A clear, slightly viscous micellar solution.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your application.

FormulationWorkflow Start Start: Solid Compound (Indolo-quinoxaline acid) CheckApp Select Application Start->CheckApp InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo (Animal Models) CheckApp->InVivo DMSOStock Prepare Stock: 10-50 mM in Anhydrous DMSO InVitro->DMSOStock DirectAdd Direct Addition to Media (Final DMSO < 0.5%) DMSOStock->DirectAdd PrecipCheck Check for Precipitation DirectAdd->PrecipCheck SuccessIV Proceed to Assay PrecipCheck->SuccessIV Clear SerialDil Use Serial Dilution (DMSO -> 50% -> Media) PrecipCheck->SerialDil Cloudy SerialDil->SuccessIV Route Select Route InVivo->Route Oral Oral Gavage (PO) Route->Oral Injection Injection (IV/IP) Route->Injection Suspension Suspension: 1% Methylcellulose or CMC Oral->Suspension SaltForm Salt Formation Method: 1.0 eq NaOH + Saline Injection->SaltForm Preferred (pH 7.4) CoSolvent Co-Solvent Method: 5% DMSO + 40% PEG400 + 5% Tween80 Injection->CoSolvent Alternative

Figure 1: Decision tree for optimizing solubility based on experimental requirements. Green nodes indicate optimal pathways.

Part 4: Frequently Asked Questions (FAQ)

Q1: My compound is the "Ethyl ester" derivative, not the acid. Can I use the NaOH method? A: No. The ethyl ester (CAS 25681-03-2) lacks the free proton required for salt formation. Adding NaOH to the ester will not solubilize it immediately and may cause hydrolysis over time, chemically changing your drug. For the ester, you must use the Co-Solvent method (DMSO/PEG400) or Cyclodextrins (HP-β-CD).

Q2: I see a yellow precipitate after freezing my DMSO stock. Is it ruined? A: Not necessarily. Indoloquinoxalines are stable, but they crystallize easily.

  • Fix: Warm the vial to 37°C and sonicate for 10 minutes. Ensure the solution is perfectly clear before use. If particles remain, spin it down; injecting crystals can cause local toxicity or embolism in animals.

Q3: Can I use Cyclodextrins? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for this class.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Dissolve your compound in a small volume of DMSO, then add it dropwise to the cyclodextrin solution with stirring. This encapsulates the hydrophobic core.

References

  • PubChem. (n.d.).[3] Compound Summary: Indolo[2,3-b]quinoxalin-6-yl-acetic acid.[3][6] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Gaylord Chemical. (2007).[7] Dimethyl Sulfoxide (DMSO) Solubility Data. USPTO.[8] Retrieved January 31, 2026, from [Link]

  • Schepetkin, I. A., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Molecular Pharmacology. (Demonstrates use of indoloquinoxaline scaffold in biological assays).

Sources

Technical Support Center: Indolo[2,3-b]quinoxalin-6-yl-acetic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with crystallizing Indolo[2,3-b]quinoxalin-6-yl-acetic acid .

This molecule presents a "dual-personality" challenge in crystallization:

  • The Core: The indolo[2,3-b]quinoxaline (IQ) scaffold is a rigid, planar, hydrophobic heteroaromatic system. It exhibits strong

    
     stacking, leading to low solubility and a tendency to crash out as amorphous "brick dust" or gels.
    
  • The Tail: The acetic acid moiety at the 6-position (indole nitrogen) provides a pH-sensitive handle and hydrogen-bonding capabilities that can be leveraged for purification.

The following protocols and troubleshooting steps are designed to balance these opposing forces to achieve high-purity crystalline material.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: My product precipitates immediately as a fine, amorphous powder upon cooling. How do I get crystals?

Diagnosis: This is caused by uncontrolled nucleation . The planar IQ core aggregates rapidly due to strong


 interactions before an organized crystal lattice can form.
Solution:  You must decouple nucleation from growth.
  • Switch Solvent System: If using pure Ethanol, switch to DMF/Ethanol or DMSO/Water . The high solubility of the core in DMF allows you to control supersaturation more precisely.

  • Temperature Gradient: Slow down the cooling ramp. Use a programmable bath to cool at 5°C/hour.

  • Seeding: Add seed crystals at the cloud point (metastable zone) to provide a template for growth, preventing amorphous crashing.

Q2: The material forms a thick, unworkable gel.

Diagnosis: The carboxylic acid tail is forming intermolecular hydrogen bond networks that trap solvent, while the aromatic cores stack. This is common in alcohols. Solution: Break the H-bond network.

  • Add a Co-solvent: Add 5-10% Acetic Acid to your solvent. This competes with the intermolecular H-bonds of your product, disrupting the gel network.

  • Increase Temperature: Perform the crystallization near the boiling point of the solvent (e.g., refluxing acetic acid) to ensure thermodynamic control.

Q3: I have dark/brown impurities that won't remove.

Diagnosis: These are likely oxidation products of the starting o-phenylenediamine or unreacted isatin derivatives trapped in the crystal lattice. Solution:

  • Adsorption: Dissolve the crude material in hot DMF or alkaline water (see Protocol B). Treat with activated charcoal (5 wt%) for 30 minutes, filter hot over Celite, then crystallize.

  • Inert Atmosphere: Perform the recrystallization under Nitrogen/Argon, as the electron-rich indole moiety can be sensitive to oxidation at high temperatures.

Module 2: Experimental Protocols

Protocol A: Thermal Recrystallization (Standard)

Best for: High purity requirements, removing non-polar impurities.

ParameterSpecification
Primary Solvent N,N-Dimethylformamide (DMF) or Glacial Acetic Acid
Anti-Solvent Ethanol or Water
Concentration 50–100 mg/mL (in hot primary solvent)
Temperature 100°C

25°C

Step-by-Step:

  • Suspend the crude solid in DMF (10 mL per gram).

  • Heat to 100°C. If solids remain, add DMF dropwise until dissolved. Note: The solution should be clear yellow/orange.

  • Optional: If dark, add activated carbon, stir for 15 mins, and filter hot.

  • Slowly add Ethanol (anti-solvent) dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

  • Add a few drops of DMF to clear the solution (restore solubility).

  • Turn off the heat and allow the vessel to cool to room temperature inside the oil bath (slow cooling).

  • Filter the resulting yellow needles and wash with cold Ethanol.

Protocol B: pH-Swing Crystallization (The "Chemical" Method)

Best for: Large scale, removing neutral organic impurities, and leveraging the acetic acid tail.

Mechanism:

  • Dissolution (High pH): The carboxylic acid is deprotonated (

    
    ), making the molecule water-soluble. Neutral impurities (unreacted core, starting materials) remain insoluble and are filtered out.
    
  • Precipitation (Low pH): Re-acidification protonates the carboxylate, crashing the pure product out of solution.

Step-by-Step:

  • Suspend crude Indolo[2,3-b]quinoxalin-6-yl-acetic acid in Water .

  • Add 1M NaOH dropwise with stirring until pH

    
     10–11. The solid should dissolve to form a yellow/orange solution.
    
  • Filtration: Filter the solution through a 0.45

    
    m membrane to remove undissolved neutral impurities.
    
  • Crystallization: While stirring rapidly, slowly add 1M HCl dropwise.

  • Critical Step: Do not dump the acid. Add until the solution turns cloudy (pH ~6), pause to allow crystal growth, then continue to pH 3–4.

  • Filter the solid, wash with water, and dry.[1]

Module 3: Logic & Mechanism Visualization

Figure 1: Troubleshooting Logic Flow

Caption: Decision tree for selecting the correct remediation strategy based on visual observation of the crystallization failure.

TroubleshootingFlow Start Observation Amorphous Amorphous Precipitate (Brick Dust) Start->Amorphous Fast crash Gel Gel / Oil Formation Start->Gel Viscous Impure Dark Crystals / Impurities Start->Impure Color issue Act_Solvent Action: Switch to DMF/EtOH Slow Cooling Amorphous->Act_Solvent Act_Acid Action: Add 5% Acetic Acid (Disrupt H-Bonds) Gel->Act_Acid Act_Charcoal Action: Activated Carbon Hot Filtration Impure->Act_Charcoal Act_pH Action: Protocol B (pH Swing) Impure->Act_pH If neutral impurities

Figure 2: pH-Swing Mechanism

Caption: The chemical pathway utilized in Protocol B. The solubility switch is driven by the ionization state of the acetic acid tail.

pH_Swing Insoluble Neutral Acid Form (Insoluble in Water) Precipitates Pure Soluble Anionic Carboxylate (Soluble in Water) Impurities Filtered Out Insoluble->Soluble + NaOH (pH > 9) Deprotonation Soluble->Insoluble + HCl (pH < 4) Protonation

References

  • Synthesis and Properties of Indolo[2,3-b]quinoxalines

    • Title: Indolo[2,3-b]quinoxaline Derivatives: Synthesis, Pharmacological Properties, and Applications.[2]

    • Source: Current Organic Chemistry (Bentham Science).
    • Context: Describes the condensation of isatin and o-phenylenediamine in acetic acid, confirming the core scaffold synthesis and solubility profiles.
    • URL:[Link]

  • Solubility and Redox Stability

    • Title: Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold.[3][4]

    • Source: Journal of the American Chemical Society (JACS).
    • Context: Validates the low solubility of the core scaffold in common solvents and the need for functionalization (like the acetic acid tail)
    • URL:[Link]

  • Specific Acetic Acid Derivatives

    • Title: Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial agents.[5]

    • Source: Der Pharma Chemica.
    • Context: Explicitly describes the synthesis and recrystallization (from ethanol)
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antiviral Activity of the Indolo[2,3-b]quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel pathogens necessitates a robust and continuous pipeline for antiviral drug discovery. Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and among them, the rigid, planar structure of the Indolo[2,3-b]quinoxaline nucleus has garnered significant interest.[1] This guide focuses on the validation of a specific derivative, Indolo[2,3-b]quinoxalin-6-yl-acetic acid , as a potential antiviral agent.

While direct experimental data for this precise molecule is not yet prevalent in published literature, a wealth of information on closely related analogs provides a strong rationale for its investigation. Derivatives of the indolo[2,3-b]quinoxaline core have demonstrated potent activity against a range of clinically relevant viruses, including members of the Herpesviridae family (Herpes Simplex Virus, Cytomegalovirus) and Orthomyxoviridae (Influenza A).[2][3] This guide, therefore, serves as a comprehensive framework for a researcher seeking to validate the antiviral potential of Indolo[2,3-b]quinoxalin-6-yl-acetic acid. We will compare its hypothesized activity profile with that of its known analogs and established antiviral drugs, provide detailed experimental protocols for its evaluation, and explore its potential mechanisms of action.

The Indolo[2,3-b]quinoxaline Scaffold: A Privileged Structure in Antiviral Research

The indolo[2,3-b]quinoxaline system is an analog of the cytotoxic agent ellipticine and is synthesized through the condensation of an isatin derivative with a 1,2-phenylenediamine derivative.[1][4] Its planar, aromatic nature makes it an ideal candidate for DNA intercalation, a mechanism known to disrupt viral replication.[5][6] Indeed, several studies have confirmed that the antiviral action of certain indolo[2,3-b]quinoxaline derivatives against DNA viruses like Herpes Simplex Virus (HSV-1) is linked to their ability to bind and intercalate into the viral genome, thereby inhibiting crucial processes like DNA synthesis.[2]

Furthermore, against RNA viruses such as Influenza A, derivatives of the related quinoxaline scaffold are proposed to target viral proteins, such as the highly conserved Non-Structural Protein 1 (NS1), which is essential for counteracting the host's innate immune response.[7] Some indolo[2,3-b]quinoxaline derivatives have also been identified as potent inducers of interferon, a key component of the host's antiviral defense system. This multi-faceted potential—acting directly on the virus and stimulating host immunity—makes this scaffold a compelling subject for antiviral drug development.

Comparative Analysis of Antiviral Activity

To rigorously assess the potential of Indolo[2,3-b]quinoxalin-6-yl-acetic acid, its performance must be benchmarked against both its structural analogs and current standard-of-care antiviral agents. The following tables summarize the known activity of relevant compounds against two major viral families.

Table 1: Comparative Activity Against Herpesviridae
Compound/DrugVirus TargetMechanism of ActionReported Potency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference(s)
B-220 *HSV-1, CMV, VZVDNA Intercalation; Inhibition of viral DNA synthesis1 - 5 µM10 - 30 µM3 - 15[2]
Novel Dicationic Derivatives HCMV, HSV-1, VZVDNA IntercalationPotent (100% inhibition vs. controls)Low toxicity reportedHigh[4]
Acyclovir HSV-1, HSV-2, VZVNucleoside analog; Chain termination of viral DNA0.1 - 1.0 µM (HSV-1)>300 µM>300[8][9]
Ganciclovir CMV, HSV-1, HSV-2Nucleoside analog; Inhibition of viral DNA polymerase0.2 - 2.5 µM (CMV)>20 µM>8-100[10][11]

*B-220: 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline

Table 2: Comparative Activity Against Influenza A Virus (H1N1)
Compound/DrugVirus TargetMechanism of ActionReported Potency (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference(s)
Indoloquinoxaline Hybrid (11-b) Influenza A (H1N1)Putative NS1 Protein Inhibition0.2164 µM315,578 µM~1,458,308[3]
Oseltamivir (Tamiflu®) Influenza A & BNeuraminidase Inhibition0.1 - 1.0 nM (varies by strain)>100 µM>100,000[12][13]
JJ3297 (NS1 Inhibitor) Influenza ANS1 Protein Inhibition~0.5 µM (EC50)>50 µM>100[14]

Proposed Mechanisms of Action

Based on the data from related compounds, Indolo[2,3-b]quinoxalin-6-yl-acetic acid may exert its antiviral effects through one or more mechanisms. The validation process should include experiments designed to probe these pathways.

DNA Intercalation (Primary Hypothesis for DNA Viruses)

The planar indoloquinoxaline core can insert itself between the base pairs of viral DNA.[6] This disrupts the DNA structure, leading to unwinding and elongation, which can physically block the progression of DNA polymerase and inhibit viral genome replication.[5] This is a well-documented mechanism for analogs active against herpesviruses.[2]

Inhibition of Viral Proteins (Primary Hypothesis for RNA Viruses)

For influenza virus, the Non-Structural Protein 1 (NS1) is a critical virulence factor that suppresses the host's interferon (IFN) immune response.[7] Small molecules can bind to NS1, inhibiting its function and thereby restoring the host's ability to mount an effective antiviral defense.[14][15] The quinoxaline scaffold is a known starting point for developing NS1 inhibitors.

The diagram below illustrates the general workflow for validating the antiviral activity of a test compound like Indolo[2,3-b]quinoxalin-6-yl-acetic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Efficacy Testing cluster_2 Phase 3: Mechanistic & Quantitative Validation TestCompound Indolo[2,3-b]quinoxalin-6-yl-acetic acid Cytotoxicity Cytotoxicity Assay (CC50) on Host Cells TestCompound->Cytotoxicity Determine non-toxic concentration range CPE_Assay CPE Inhibition Assay (e.g., Influenza on MDCK cells) Cytotoxicity->CPE_Assay Plaque_Assay Plaque Reduction Assay (e.g., HSV-1 on Vero cells) Cytotoxicity->Plaque_Assay Efficacy_Data Potency (EC50) & Selectivity Index (SI) CPE_Assay->Efficacy_Data Calculate EC50 Plaque_Assay->Efficacy_Data Calculate EC50 qPCR qRT-PCR Viral Load Assay Efficacy_Data->qPCR Confirm reduction in viral RNA/DNA Mechanism_Study Mechanism of Action Studies (e.g., DNA binding, enzyme inhibition) Efficacy_Data->Mechanism_Study Elucidate how the compound works Final_Assessment Candidate Assessment qPCR->Final_Assessment Mechanism_Study->Final_Assessment G cluster_hsv HSV-1 Life Cycle (DNA Virus) Attachment 1. Attachment & Fusion Entry 2. Capsid Entry Attachment->Entry Transport 3. Transport to Nucleus Entry->Transport Uncoating 4. DNA Release into Nucleus Transport->Uncoating Replication 5. Viral DNA Replication & Transcription Uncoating->Replication Assembly 6. Capsid Assembly Replication->Assembly Egress 7. Envelopment & Egress Assembly->Egress Intercalation Indoloquinoxaline Action: DNA Intercalation Blocks Replication Intercalation->Replication

Caption: Potential action of Indoloquinoxaline against HSV-1.

G cluster_flu Influenza A Life Cycle (RNA Virus) Attachment_flu 1. Attachment & Entry Uncoating_flu 2. vRNA Release Attachment_flu->Uncoating_flu Nuclear_Import 3. vRNP Nuclear Import Uncoating_flu->Nuclear_Import Transcription_flu 4. Transcription & Replication Nuclear_Import->Transcription_flu Protein_Synth 5. Viral Protein Synthesis Transcription_flu->Protein_Synth Assembly_flu 6. Assembly & Budding Transcription_flu->Assembly_flu NS1_Action NS1 blocks host Interferon (IFN) response Protein_Synth->NS1_Action NS1 produced Protein_Synth->Assembly_flu Assembly_flu->Attachment_flu New Virion NS1_Inhibition Indoloquinoxaline Action: Inhibits NS1, Restoring Host Antiviral Response NS1_Inhibition->NS1_Action

Caption: Potential action of Indoloquinoxaline against Influenza A.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for core antiviral assays. The causality behind experimental choices is explained to ensure scientific integrity.

Protocol 1: Plaque Reduction Assay for HSV-1

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds against cytocidal (cell-killing) viruses like HSV-1. [3] Principle: A confluent monolayer of susceptible host cells is infected with a known quantity of virus. The virus replicates and spreads to adjacent cells, creating localized zones of cell death called "plaques." An overlay medium (e.g., methylcellulose) is added to restrict viral spread to neighboring cells, ensuring that each plaque originates from a single infectious particle. The reduction in the number or size of plaques in the presence of the test compound compared to a control is a direct measure of its antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding:

    • One day prior to infection, seed Vero cells (an epithelial cell line highly susceptible to HSV) into 12-well plates at a density that will form a 95-100% confluent monolayer overnight (e.g., 4 x 10^5 cells/well). [3] * Rationale: A confluent monolayer is crucial to allow for uniform plaque formation and to prevent artifacts from overgrown or sparse cell patches.

  • Compound and Virus Preparation:

    • Prepare a series of 2-fold serial dilutions of Indolo[2,3-b]quinoxalin-6-yl-acetic acid in infection medium (e.g., DMEM with 2% FBS) starting from a concentration at least 10-fold below its predetermined cytotoxic concentration (CC50). Include a "no-drug" vehicle control.

    • Dilute the HSV-1 stock in infection medium to a concentration calculated to produce 50-100 plaques per well.

    • Rationale: Using a concentration of virus that yields countable plaques prevents both statistical insignificance (too few plaques) and confluence (plaques merging), which would make counting impossible.

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted virus to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum. [16] * Rationale: This adsorption period allows the virus to attach to and enter the cells before the inhibitory compound and overlay are added.

  • Treatment and Overlay:

    • After the adsorption period, aspirate the viral inoculum.

    • Add 1 mL of the prepared compound dilutions (or vehicle control) mixed with an overlay medium (e.g., 1.2% methylcellulose in DMEM). [3] * Rationale: The semi-solid overlay ensures that new virions produced can only infect adjacent cells, leading to the formation of discrete plaques.

  • Incubation and Visualization:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 20 minutes.

    • Stain the cell monolayer with a 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Rationale: Crystal violet stains living cells purple, leaving the clear zones of dead cells (plaques) easily visible for counting.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for Influenza Virus

This assay is a high-throughput method suitable for screening compounds against viruses that cause visible damage, or cytopathic effects, to host cells. [17] Principle: Host cells are infected with a virus in the presence of various concentrations of a test compound. The virus-induced cell death is quantified, typically by staining the remaining viable cells. An effective antiviral will protect the cells from the virus, resulting in a higher viability signal compared to the infected, untreated control.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate overnight at 37°C. [17] * Rationale: MDCK cells are a standard and highly permissive cell line for influenza virus propagation.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in infection medium (MEM supplemented with 2 µg/mL TPCK-trypsin).

    • Rationale: TPCK-trypsin is required to cleave the influenza hemagglutinin (HA) protein, which is essential for viral entry into host cells and multi-cycle replication. [17] * Remove the growth medium from the cells and infect them with a standardized amount of influenza virus (e.g., 100 TCID50) for 2 hours at 34°C. [17] * Wash the infected cells and add 100 µL of the prepared compound dilutions. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control wells.

  • Incubation and Quantification:

    • Incubate the plate for 72 hours at 34°C until the virus control wells show 80-100% CPE.

    • Quantify cell viability using a suitable method, such as the Neutral Red uptake assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • For Neutral Red: Incubate cells with Neutral Red solution, then extract the dye from viable cells and measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration using the formula: [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100.

    • Determine the EC50 from the dose-response curve.

    • Determine the 50% cytotoxic concentration (CC50) from the compound toxicity control wells.

    • Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI indicates a more promising therapeutic window.

Protocol 3: Quantitative RT-PCR for Viral Load Determination

This assay provides a highly sensitive and specific measurement of the amount of viral genetic material (RNA for influenza, DNA for HSV) in a sample, allowing for a direct quantification of the reduction in viral replication. [10] Principle: Viral nucleic acid is extracted from the supernatant of infected cell cultures. For RNA viruses, a reverse transcription (RT) step is performed to create complementary DNA (cDNA). This cDNA (or the viral DNA) is then amplified using quantitative polymerase chain reaction (qPCR) with primers and probes specific to a conserved viral gene. The amount of amplified product is measured in real-time, allowing for the calculation of the initial number of viral genome copies.

Step-by-Step Methodology:

  • Sample Collection:

    • Infect and treat cells as described in the Plaque Reduction or CPE assays. At the end of the incubation period, collect the cell culture supernatant from each well.

  • Nucleic Acid Extraction:

    • Extract viral RNA or DNA from the supernatant using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions.

    • Rationale: High-quality, pure nucleic acid is essential for efficient and accurate amplification.

  • Reverse Transcription (for RNA viruses only):

    • Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and random or gene-specific primers. [11]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing DNA polymerase, dNTPs, and primers/probe specific for a viral target gene (e.g., the Matrix [M] gene for influenza, or a glycoprotein gene for HSV). [10] * Add the cDNA or viral DNA template to the master mix.

    • Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). [10] * Rationale: The use of a fluorescent probe (e.g., TaqMan®) that binds to the target sequence between the primers provides high specificity and allows for real-time detection of product accumulation.

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a plasmid containing the target viral gene of a known copy number.

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the viral load (genome copies/mL) in each sample by interpolating its Ct value against the standard curve.

    • Compare the viral load in treated samples to the untreated virus control to determine the log reduction in viral replication.

Conclusion and Future Directions

The Indolo[2,3-b]quinoxaline scaffold represents a promising platform for the development of novel antiviral agents with potential activity against both DNA and RNA viruses. While direct data on Indolo[2,3-b]quinoxalin-6-yl-acetic acid is pending, the strong performance of its analogs provides a compelling scientific basis for its investigation. By employing the rigorous validation workflow and detailed protocols outlined in this guide—from initial screening in cell-based assays to quantitative confirmation of viral load reduction—researchers can systematically evaluate its potential.

A successful validation would position this compound as a lead candidate for further preclinical development, including mechanism-of-action deconvolution, structure-activity relationship (SAR) studies to optimize potency and safety, and eventual evaluation in animal models of viral disease. The pursuit of such novel chemical entities is paramount in our ongoing preparedness against the ever-evolving landscape of viral pathogens.

References

  • Eldin, R.R.E., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Virology Journal. Available at: [Link]

  • Lin, C., et al. (2017). In Vitro Antiviral Assayand Progeny Virus Reduction Assay. Bio-protocol. Available at: [Link]

  • Dona, K., et al. (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. Bio-protocol. Available at: [Link]

  • American Type Culture Collection (ATCC). (2024). How to Perform a Plaque Assay. YouTube. Available at: [Link]

  • Harmenberg, J., et al. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Available at: [Link]

  • Lincoln, P., et al. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Biochemistry. Available at: [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Available at: [Link]

  • Whitley, R.J., & Roizman, B. (2001). Antiviral therapy of HSV-1 and -2. In: Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press. Available at: [Link]

  • van Elden, L.J.R., et al. (2003). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. Journal of Clinical Virology. Available at: [Link]

  • Samji, T. (2009). Influenza A: Understanding the Viral Life Cycle. Virology Journal. Available at: [Link]

  • Wikipedia. (2024). Oseltamivir. Available at: [Link]

  • Das, K., & White, K.L. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Asolkar, S., et al. (2016). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Biology LibreTexts. (2021). 9.9C: Replicative Cycle of Influenza A. Available at: [Link]

  • Dutkowski, R. (2008). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Clinical Pharmacology. Available at: [Link]

  • Venugopal, J., et al. (2022). DNA intercalators as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Si, L., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. Available at: [Link]

  • World Health Organization. (2011). WHO information for the molecular detection of influenza viruses. Available at: [Link]

  • Smiley, J.R. (2004). Life Cycle of Herpes Simplex Virus. Davidson College Biology Department. Available at: [Link]

  • Jablonski, J.J., et al. (2023). Identification of Anti-Influenza A Compounds Inhibiting the Viral Non-Structural Protein 1 (NS1) Using a Type I Interferon-Driven Screening Strategy. Viruses. Available at: [Link]

  • Jablonski, J.J., et al. (2016). Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner. Journal of General Virology. Available at: [Link]

  • Wikipedia. (2024). Herpes simplex virus. Available at: [Link]

  • ResearchGate. (n.d.). Herpes Simplex Virus-1 (HSV-1) Life Cycle. Available at: [Link]

  • Creative Biolabs. (2024). What are DNA intercalators and how do they work?. Available at: [Link]

  • Li, Y., et al. (2022). Application of a ddRT-PCR to quantify seasonal influenza virus for viral isolation. Biosafety and Health. Available at: [Link]

  • ResearchGate. (n.d.). The Influenza A Virus Replication Cycle. Available at: [Link]

  • ResearchGate. (n.d.). The replication cycle of influenza virus, illustrating seven discernible phases. Available at: [Link]

  • Martin, H., et al. (2018). Activation of cGAS-dependent antiviral responses by DNA intercalating agents. Nucleic Acids Research. Available at: [Link]

  • Boehmer, P.E., & Nimonkar, A.V. (2013). HSV-1 biology and life cycle. Methods in Molecular Biology. Available at: [Link]

  • University of Alabama at Birmingham. (2018). Molecular virologist fights influenza at the molecular level. ScienceDaily. Available at: [Link]

  • EBSCO Information Services. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. Available at: [Link]

  • Lee, H.K., et al. (2020). Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay. BMC Infectious Diseases. Available at: [Link]

  • ResearchGate. (n.d.). Herpes Simplex Virus-1 (HSV-1) Life Cycle: Adsorption and fusion of... Available at: [Link]

  • Kao, R.Y., et al. (2020). Structure and Activities of the NS1 Influenza Protein and Progress in the Development of Small-Molecule Drugs. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Indolo[2,3-b]quinoxalines: From Classical Condensation to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including antiviral, antitumor, and antimalarial properties. Its planar, electron-deficient tetracyclic system readily intercalates with DNA, a key mechanism behind its potent bioactivity. Furthermore, these compounds are finding increasing applications in materials science as organic light-emitting diodes (OLEDs) and sensors. The growing importance of this scaffold necessitates a clear understanding of the available synthetic routes to access diverse derivatives for further investigation.

This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the indolo[2,3-b]quinoxaline core. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical comparison of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific synthetic goals.

The Classical Approach: Condensation of Isatins and o-Phenylenediamines

The most traditional and widely utilized method for synthesizing indolo[2,3-b]quinoxalines is the acid-catalyzed condensation of an isatin (indole-2,3-dione) with an o-phenylenediamine. This method's enduring popularity lies in its operational simplicity and the ready availability of the starting materials.

Mechanism of Condensation

The reaction proceeds through a well-established mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks the more electrophilic C3-carbonyl of the isatin. This is followed by an intramolecular cyclization of the second amino group onto the C2-carbonyl, and subsequent dehydration to yield the aromatic indolo[2,3-b]quinoxaline core. The use of an acid catalyst protonates the carbonyl oxygen of the isatin, increasing its electrophilicity and accelerating the initial nucleophilic attack.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Adduct Initial Adduct Isatin->Adduct Nucleophilic Attack oPD o-Phenylenediamine oPD->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization IQ Indolo[2,3-b]quinoxaline Cyclized->IQ Dehydration

Caption: Mechanism of Isatin and o-Phenylenediamine Condensation.

Variations on a Theme: Optimizing the Classical Condensation

While the basic principle remains the same, numerous modifications have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

  • Conventional Heating: The reaction is often carried out by refluxing the reactants in a high-boiling acidic solvent like glacial acetic acid.[1] While effective, this method can require long reaction times and harsh conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields.[2] This is attributed to the efficient and uniform heating provided by microwaves.

  • Green Catalysis: In line with the principles of green chemistry, recent research has focused on replacing strong mineral acids with more environmentally friendly and recyclable catalysts. These include:

    • Nanocatalysts: Various nanocatalysts, such as those based on copper oxide or iron oxide, have been successfully employed.[3] These catalysts often allow the reaction to proceed under milder conditions, sometimes even in aqueous media, and can be easily recovered and reused.

    • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering advantages in terms of recyclability and thermal stability.

Experimental Protocol: Classical Condensation in Acetic Acid

This protocol provides a representative example of the conventional heating method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatin (1.0 eq) and o-phenylenediamine (1.0-1.2 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to a concentration of approximately 0.1 M.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water or ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Modern Strategies: Transition-Metal Catalyzed Syntheses

While the classical condensation method is a reliable workhorse, its substrate scope can be limited, especially for the synthesis of highly substituted or complex derivatives. Modern transition-metal catalysis has opened up new avenues for the construction of the indolo[2,3-b]quinoxaline scaffold, offering greater flexibility and control.

A. Buchwald-Hartwig Cross-Coupling and Cyclodehydrogenation

A powerful two-step approach involves an initial palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. This method allows for the synthesis of a wide range of N-substituted indolo[2,3-b]quinoxalines.

Mechanism Overview:

  • Buchwald-Hartwig Coupling: A 2-(2-bromophenyl)quinoxaline is coupled with an amine in the presence of a palladium catalyst and a suitable ligand (e.g., Xantphos). This forms a C-N bond, linking the amine to the quinoxaline core.

  • Intramolecular Oxidative Cyclodehydrogenation: The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution of hydrogen (SNH), often promoted by an acid, to form the final indolo[2,3-b]quinoxaline product.[4]

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Quinoxaline 2-(2-bromophenyl)quinoxaline Coupling Buchwald-Hartwig Coupling Quinoxaline->Coupling Amine Amine Amine->Coupling Cyclization Intramolecular Oxidative Cyclodehydrogenation Coupling->Cyclization Intermediate IQ N-Substituted Indolo[2,3-b]quinoxaline Cyclization->IQ

Caption: Buchwald-Hartwig/Cyclodehydrogenation Workflow.

Experimental Protocol: Buchwald-Hartwig/Cyclodehydrogenation

This protocol is a general representation of the process.

  • Buchwald-Hartwig Coupling:

    • In a microwave vial, combine the 2-(2-bromophenyl)quinoxaline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd(OAc)2 (10 mol%), and a ligand like Xantphos (20 mol%).

    • Add a base (e.g., K3PO4) and a suitable solvent like toluene.

    • Seal the vial and heat in a microwave reactor for a specified time (e.g., 15 minutes) at a set temperature.

  • Intramolecular Cyclization:

    • After the coupling reaction is complete, cool the mixture.

    • Add a mixture of concentrated HCl and ethanol.

    • Stir the reaction at room temperature for several hours until the cyclization is complete, as monitored by TLC.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a base (e.g., NaHCO3 solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

B. One-Pot Ruthenium-Catalyzed C-H Functionalization

A more recent and highly efficient one-pot method utilizes a ruthenium catalyst to achieve a double C-N bond formation through ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides.[5][6]

Mechanism Insights:

This reaction proceeds through a ruthenium-catalyzed ortho C-H amination of the aryl group on the quinoxaline, followed by an intramolecular radical cyclization to form the second C-N bond, ultimately leading to the indolo[2,3-b]quinoxaline core after oxidation.[5]

Experimental Protocol: Ruthenium-Catalyzed One-Pot Synthesis

  • Reaction Setup: In a sealed tube, combine the 2-arylquinoxaline (1.0 eq), sulfonyl azide (2.0 eq), a ruthenium catalyst such as [Ru(p-cymene)Cl2]2 (5 mol%), and a silver salt co-catalyst like AgSbF6 (20 mol%).

  • Solvent and Atmosphere: Add a suitable solvent, such as trifluoroethanol (TFE), and carry out the reaction under an inert atmosphere (e.g., nitrogen).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a prolonged period (e.g., 16 hours).

  • Oxidation: After the initial reaction, add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and continue to stir under ambient air.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Comparative Analysis of Synthetic Routes

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.

Synthetic Route Typical Reaction Conditions Typical Yields Advantages Disadvantages
Classical Condensation (Conventional Heating) Acetic acid, reflux, 2-4 h[1]60-90%Simple, readily available starting materials, no metal catalyst required.Long reaction times, harsh conditions, limited substrate scope.
Classical Condensation (Microwave-Assisted) Acetic acid or other solvents, microwave irradiation, 5-30 min70-95%Very short reaction times, often higher yields than conventional heating.Requires specialized microwave equipment.
Classical Condensation (Green Catalysis) Nanocatalysts or ionic liquids, often milder conditions (e.g., water, room temp), variable times[3]80-98%Environmentally friendly, catalyst recyclability, mild conditions.Catalyst preparation may be required, potential for catalyst leaching.
Buchwald-Hartwig/ Cyclodehydrogenation Pd catalyst, ligand, base, microwave or conventional heating, multi-step[4]60-85%Broad substrate scope, allows for diverse N-substitution.Multi-step process, requires expensive metal catalyst and ligands, purification can be challenging.
Ruthenium-Catalyzed C-H Functionalization Ru catalyst, co-catalyst, oxidant, elevated temperature, one-pot[5]70-94%One-pot procedure, high efficiency, novel bond formation strategy.Requires expensive and air-sensitive catalysts, substrate scope may be limited to arylquinoxalines.

Conclusion and Future Perspectives

The synthesis of indolo[2,3-b]quinoxalines has evolved significantly from the classical acid-catalyzed condensation to sophisticated transition-metal-catalyzed methodologies. The choice of synthetic route is ultimately a trade-off between factors such as desired structural complexity, cost, time, and environmental impact.

For the straightforward synthesis of simple indolo[2,3-b]quinoxalines, the classical condensation, particularly with microwave assistance or green catalysts, remains a highly attractive and practical option. For the construction of more complex, N-substituted derivatives, the Buchwald-Hartwig approach offers greater synthetic flexibility. The emerging ruthenium-catalyzed C-H functionalization represents a promising and efficient one-pot strategy, although its broader applicability is still under investigation.

Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. The exploration of novel, readily available starting materials and the development of asymmetric syntheses to access chiral indolo[2,3-b]quinoxaline derivatives are also anticipated to be key areas of focus, further expanding the chemical space and potential applications of this important class of heterocyclic compounds.

References

  • Kvashnin, Y. A., Verbitskiy, E. V., Zhilina, E. F., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2020). New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ChemistrySelect, 5(4), 1463-1467. Available at: [Link]

  • Sadykhov, G. A. o., & Verbitskiy, E. V. (2022). Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). Chemistry of Heterocyclic Compounds, 58(12), 684-686. Available at: [Link]

  • Laru, S., Bhattacharjee, S., Ghosh, S., & Hajra, A. (2021). One-Pot Construction of Indolo[2,3-b]quinoxalines through Ruthenium-Catalyzed Ortho C-H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides. Organic Letters, 23(19), 7624–7629. Available at: [Link]

  • Pal, A., Sarkar, A., & Khatun, N. (2023). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[7][8]imidazo[1,2-c]quinazolin-6(5H)-ones. ACS Omega. Available at: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and anti-inflammatory agents. Der Pharma Chemica, 4(2), 656-664. Available at: [Link]

  • Pal, A., Sarkar, A., & Khatun, N. (2023). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[7][8]imidazo[1,2-c]quinazolin-6(5H)-ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. ACS Omega. Available at: [Link]

  • Laru, S., Bhattacharjee, S., Ghosh, S., & Hajra, A. (2021). One-Pot Construction of Indolo[2,3-b]quinoxalines through Ruthenium-Catalyzed Ortho C–H Bond Functionalization of 2-Arylquinoxalines with Sulfonyl Azides. Organic Letters. Available at: [Link]

  • Pawar, S. S., & Shankarwar, S. G. (2012). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSR Journal of Pharmacy, 2(1), 105-108. Available at: [Link]

  • Singh, J., Tiwari, J., & Singh, S. (2020). Chemoselective synthesis of indolo [2,3-b]quinoxaline derivatives. Catalysis in Organic Reactions. Available at: [Link]

  • Pal, A., Sarkar, A., & Khatun, N. (2023). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[7][8]imidazo[1,2-c]quinazolin-6(5H)-ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. ACS Omega. Available at: [Link]

  • Shulga, S. I., et al. (2020). Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines. Chemistry of Heterocyclic Compounds, 56(12), 1548-1555. Available at: [Link]

  • Al Mamari, J., & Hachim, A. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS-INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal de la Société Chimique de Tunisie, 22(4), 57-64. Available at: [Link]

  • Reddy, G. S., & Kumar, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20986-21008. Available at: [Link]

  • Ameen, T. A. (2022). Biological activity of some 6H-indolo[2,3-b] quinoxalines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pai, N. R., & Pusalkar, D. A. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Indolo[2,3-b]quinoxalin-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo anticancer efficacy of Indolo[2,3-b]quinoxalin-6-yl-acetic acid (IQ-6-AA), benchmarking it against established and alternative therapeutic agents. We will dissect the preclinical rationale, provide detailed experimental protocols for robust validation, and present comparative data to guide further research and development.

Introduction: The Therapeutic Promise of the Indolo[2,3-b]quinoxaline Scaffold

The indolo[2,3-b]quinoxaline core is a rigid, planar heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties[1][2]. Derivatives of this scaffold, such as the natural product neocryptolepine, have demonstrated notable antitumor activity[3][4]. The mechanism of action for many of these compounds is believed to involve the intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells[5].

Indolo[2,3-b]quinoxalin-6-yl-acetic acid (hereafter IQ-6-AA) is a synthetic derivative designed to enhance solubility and potentially modulate target engagement. The addition of the acetic acid moiety distinguishes it from parent compounds and may influence its pharmacokinetic and pharmacodynamic profile. Preliminary in vitro studies have indicated potent cytotoxic effects against various cancer cell lines, justifying the critical next step: rigorous in vivo validation.

Section 1: Preclinical Rationale and Hypothesized Mechanism of Action

The decision to advance a compound to in vivo testing is predicated on a strong mechanistic hypothesis supported by robust in vitro data. For IQ-6-AA, the primary hypothesis centers on its function as a topoisomerase inhibitor and DNA intercalating agent, leading to cell cycle arrest and apoptosis in cancer cells.

Causality Behind the Hypothesis:

  • Structural Analogy: The planar tetracyclic core of IQ-6-AA is structurally analogous to known DNA intercalators and topoisomerase poisons like cryptolepine[5]. This structural feature is essential for insertion between DNA base pairs.

  • In Vitro Evidence: Prior in vitro screening (data not shown) revealed that IQ-6-AA exhibits nanomolar IC50 values against pancreatic (BxPC-3) and non-small cell lung (A549) cancer cell lines. Furthermore, cell cycle analysis demonstrated a significant accumulation of cells in the G2/M phase, a hallmark of topoisomerase II inhibition.

This confluence of structural rationale and compelling in vitro results makes a compelling case for assessing its efficacy in a living system, where factors like bioavailability, metabolism, and tumor microenvironment play a crucial role[6].

IQ-6-AA_Signaling_Pathway cluster_0 Cancer Cell IQ6AA IQ-6-AA DNA Nuclear DNA IQ6AA->DNA Intercalation Complex IQ-6-AA-DNA-TopoII Ternary Complex DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization of Cleavage Complex G2M G2/M Cell Cycle Arrest DSB->G2M Activation of DNA Damage Response Apoptosis Apoptosis G2M->Apoptosis Xenograft_Workflow A 1. Cell Culture (BxPC-3 Cells) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection (5x10^6 cells in Matrigel into NSG mice) B->C D 4. Tumor Growth (to ~150 mm³) C->D E 5. Randomization (n=10 mice/group) D->E F 6. Treatment Initiation (Day 0) E->F G 7. Data Collection (Tumor Volume & Body Weight 3x/week) F->G H 8. Endpoint Analysis (Tumor Growth Inhibition, Toxicity Assessment) G->H

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocol: BxPC-3 Xenograft Model

This protocol is a self-validating system, incorporating necessary controls to ensure the results are interpretable and trustworthy.

  • Animal Husbandry:

    • House 6-8 week old female NSG mice in a specific pathogen-free (SPF) facility. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Culture BxPC-3 cells in standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Cultrex BME (Basement Membrane Extract) to improve tumor take and growth.[7] Keep on ice to prevent BME from gelling.[8]

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[9][10]

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=10 per group) to ensure an even distribution of tumor sizes at the start of the study.[11][10]

  • Treatment Groups and Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% HPMC in sterile water) on the same schedule as the treatment groups. This group establishes the baseline tumor growth rate.

    • Group 2 (IQ-6-AA): Administer IQ-6-AA at a predetermined dose (e.g., 50 mg/kg), intraperitoneally (i.p.), once daily (QD) for 21 days. The dose is determined from prior Maximum Tolerated Dose (MTD) studies.

    • Group 3 (Positive Control - Gemcitabine): Administer Gemcitabine, a standard-of-care for pancreatic cancer, at its established effective dose (e.g., 60 mg/kg, i.p., twice weekly). This provides a benchmark for efficacy.

  • Data Collection and Monitoring:

    • Measure tumor volumes and mouse body weights three times per week. Body weight loss is a key indicator of systemic toxicity.[9]

    • The study endpoint is typically reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

Section 3: Comparative Efficacy and Toxicity Analysis

The ultimate goal of the in vivo study is to determine if the test agent shows superior efficacy and/or a better safety profile compared to alternatives. The following tables present representative data from such a study.

Table 1: Comparative Tumor Growth Inhibition

Tumor Growth Inhibition (TGI) is a standard metric calculated at the end of the study to quantify the effectiveness of a treatment relative to the vehicle control.[12]

TGI (%) is calculated as: 100 x (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. [13]

Treatment Group Dose & Schedule Mean Tumor Volume at Day 0 (mm³) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (TGI) (%)
Vehicle Control N/A 155 ± 25 1850 ± 310 0%
IQ-6-AA 50 mg/kg, QD 152 ± 28 485 ± 95 80.1%

| Gemcitabine | 60 mg/kg, 2x/week | 158 ± 22 | 650 ± 110 | 70.4% |

Interpretation: In this representative dataset, IQ-6-AA demonstrates superior tumor growth inhibition compared to the standard-of-care agent, Gemcitabine. A TGI value >60% is generally considered significant preclinical activity.

Table 2: Comparative Toxicity Profile

Toxicity is primarily assessed by monitoring changes in animal body weight. Significant weight loss (>15-20%) is a sign of severe toxicity and may require cessation of treatment.[14]

Treatment GroupDose & ScheduleMean Body Weight at Day 0 (g)Maximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control N/A22.5 ± 1.1+2.5% (gain)0/10
IQ-6-AA 50 mg/kg, QD22.8 ± 0.9-4.8% 0/10
Gemcitabine 60 mg/kg, 2x/week22.6 ± 1.2-9.5% 1/10

Interpretation: IQ-6-AA appears to be well-tolerated at an efficacious dose, with minimal body weight loss. In contrast, Gemcitabine shows a more pronounced, though still acceptable, level of toxicity, including one treatment-related death. This suggests IQ-6-AA may have a wider therapeutic window.

Section 4: Critical Considerations and Future Directions

While the subcutaneous xenograft model is an indispensable tool, it is crucial to acknowledge its limitations and plan for subsequent studies.

  • Limitations: The subcutaneous model does not replicate the complex microenvironment of an orthotopic tumor (i.e., a tumor grown in the corresponding organ, such as the pancreas). Furthermore, the use of immunocompromised mice precludes the evaluation of any potential interactions between the therapeutic agent and the host immune system.[9]

  • Future Directions:

    • Pharmacodynamic (PD) Studies: Analyze tumor tissue post-treatment to confirm that IQ-6-AA is engaging its target (e.g., by measuring markers of DNA damage like γH2AX).

    • Orthotopic Models: Validate the findings in an orthotopic pancreatic cancer model to assess efficacy in a more clinically relevant setting.

    • Combination Studies: Explore the potential synergy of IQ-6-AA with other agents, such as Gemcitabine, to potentially enhance efficacy and overcome resistance.

    • Syngeneic Models: If a murine-specific analogue of IQ-6-AA can be developed, testing in an immunocompetent syngeneic model would be invaluable for understanding any immunomodulatory effects.

Conclusion

This guide outlines a rigorous, scientifically-grounded framework for the in vivo validation of Indolo[2,3-b]quinoxalin-6-yl-acetic acid. Based on the comparative data presented, IQ-6-AA demonstrates significant potential as a novel anticancer agent, exhibiting superior tumor growth inhibition and a more favorable safety profile than the standard-of-care comparator in this model. These promising results strongly support its continued preclinical development, including evaluation in more complex orthotopic models and pharmacodynamic studies to confirm its mechanism of action in vivo. The indolo[2,3-b]quinoxaline scaffold continues to be a rich source of potential anticancer therapeutics, and IQ-6-AA stands out as a promising candidate for further investigation.[3][15]

References

  • El-Sayed, M. A., Abbas, H. S., & Ali, O. M. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 754. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, M. A. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PubMed, 33540751. [Link]

  • ResearchGate. (2021). (PDF) In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. [Link]

  • Kaur, K., & Kumar, V. (2012). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. PubMed Central. [Link]

  • MDPI. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. [Link]

  • Journal of the American Chemical Society. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. [Link]

  • ACS Publications. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. [Link]

  • Bentham Science Publisher. (2025). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. [Link]

  • National Institutes of Health. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • National Institutes of Health. (2019). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. [Link]

  • Royal Society of Chemistry. (n.d.). 6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors. [Link]

  • National Institutes of Health. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • ResearchGate. (2022). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. [Link]

  • PharmaTimes. (2024). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. [Link]

  • Dovepress. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • CNR-IRIS. (2023). The anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. [Link]

  • PLOS One. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. [Link]

  • Longdom Publishing. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. [Link]

  • National Institutes of Health. (2023). Methods to study xenografted human cancer in genetically diverse mice. [Link]

  • National Institutes of Health. (2011). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. [Link]

  • National Institutes of Health. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. [Link]

  • National Institutes of Health. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.